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  • Product: Methyl 2-hydroxy-5-nitrosobenzoate
  • CAS: 202117-16-6

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of methyl 2-hydroxy-5-nitrosobenzoate

A Comprehensive Technical Guide to Methyl 2-hydroxy-5-nitrobenzoate: Structure, Properties, and Pharmaceutical Applications Introduction Methyl 2-hydroxy-5-nitrobenzoate, also known by its synonym Methyl 5-nitrosalicylat...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide to Methyl 2-hydroxy-5-nitrobenzoate: Structure, Properties, and Pharmaceutical Applications

Introduction

Methyl 2-hydroxy-5-nitrobenzoate, also known by its synonym Methyl 5-nitrosalicylate, is a pivotal chemical intermediate within the pharmaceutical and fine chemical industries.[1][2] Its molecular architecture, which features a benzoate ester functionalized with both an ortho-hydroxyl group and a para-nitro group, confers a unique reactivity profile that makes it a versatile building block for the synthesis of a diverse range of complex organic molecules.[1] The strategic placement of these functional groups—the nucleophilic hydroxyl group, the electron-withdrawing and reducible nitro group, and the modifiable ester—renders it an ideal precursor for compounds with targeted biological activities.[1]

This technical guide provides an in-depth analysis of the chemical structure, physical properties, synthesis, and key applications of Methyl 2-hydroxy-5-nitrobenzoate. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its utility and experimental protocols.

Chemical Identity and Structure

The foundational step in understanding the utility of Methyl 2-hydroxy-5-nitrobenzoate is a thorough characterization of its chemical identity.

Molecular Structure

The structure of Methyl 2-hydroxy-5-nitrobenzoate is depicted below:

G start 5-Nitrosalicylic Acid + Methanol reagent Thionyl Chloride (SOCl₂) start->reagent Add dropwise over 30 min reaction Stir at Room Temperature (18 hours) reagent->reaction evaporation Rotary Evaporation (Remove solvent and excess SOCl₂) reaction->evaporation dissolution Dissolve in Hot Toluene evaporation->dissolution filtration1 Hot Filtration dissolution->filtration1 cooling Cooling and Crystallization filtration1->cooling filtration2 Vacuum Filtration cooling->filtration2 product Methyl 2-hydroxy-5-nitrobenzoate (White Solid) filtration2->product

Caption: Synthetic workflow for Methyl 2-hydroxy-5-nitrobenzoate.

Experimental Protocol: Synthesis of Methyl 2-hydroxy-5-nitrobenzoate

The following protocol is adapted from established chemical synthesis procedures. [3] Materials:

  • 5-Nitrosalicylic acid (25 g)

  • Methanol (300 ml)

  • Thionyl chloride (30 ml)

  • Toluene

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-nitrosalicylic acid (25 g) in methanol (300 ml).

  • Reagent Addition: While stirring, add thionyl chloride (30 ml) dropwise to the solution over a period of 30 minutes. The reaction is exothermic and should be controlled.

  • Reaction: Stir the mixture at room temperature for 18 hours.

  • Solvent Removal: Remove the solvent and excess thionyl chloride using a rotary evaporator.

  • Purification: Dissolve the resulting residue in hot toluene and filter to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool, which will induce the crystallization of the product.

  • Isolation: Isolate the white solid, Methyl 2-hydroxy-5-nitrobenzoate, by filtration.

Spectroscopic and Analytical Data

While a comprehensive public database of spectra for this specific compound is limited, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from structurally similar compounds like methyl salicylate and other nitrobenzoates. [4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the aromatic protons, and the hydroxyl proton. The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons, with chemical shifts influenced by the hydroxyl and nitro substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:

  • A broad O-H stretching band for the hydroxyl group.

  • Strong C=O stretching for the ester carbonyl group.

  • Characteristic N-O stretching bands for the nitro group.

  • C-H stretching and bending vibrations for the aromatic ring and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. [4]The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (197.14). [7]Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group.

Reactivity and Applications in Drug Development

The true value of Methyl 2-hydroxy-5-nitrobenzoate lies in its chemical reactivity, which allows it to serve as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. [1]

Key Reaction Pathways

The functional groups on the molecule are hubs of reactivity:

  • Hydroxyl Group: Can act as a nucleophile and engage in hydrogen bonding.

  • Nitro Group: Its strong electron-withdrawing properties influence the reactivity of the aromatic ring. It can be readily reduced to an amino group, which is a key transformation for building further molecular complexity. [1][8]* Ester Group: Amenable to various transformations, including hydrolysis back to the carboxylic acid or transesterification. [9]

G start Methyl 2-hydroxy-5-nitrobenzoate reduction Reduction of Nitro Group start->reduction hydrolysis Ester Hydrolysis start->hydrolysis alkylation Hydroxyl Group Alkylation/Acylation start->alkylation amino_intermediate Amino Intermediate (e.g., Methyl 5-amino-2-hydroxybenzoate) reduction->amino_intermediate acid_intermediate 5-Nitrosalicylic Acid hydrolysis->acid_intermediate ether_ester_intermediate Ether/Ester Derivatives alkylation->ether_ester_intermediate nsaids NSAID Precursors amino_intermediate->nsaids antimicrobials Antimicrobial Agents amino_intermediate->antimicrobials uv_absorbers UV-Absorbing Excipients ether_ester_intermediate->uv_absorbers

Caption: Key reaction pathways and applications.

Precursor for Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Due to its structural similarity to salicylic acid derivatives, Methyl 2-hydroxy-5-nitrobenzoate is a logical starting point for the development of new or improved NSAIDs. [1]The core salicylate structure is a well-known pharmacophore for anti-inflammatory activity.

Development of Antimicrobial Agents

The nitroaromatic moiety is frequently associated with antimicrobial activity. [1]The biological action of many nitroaromatic compounds depends on the reductive activation of the nitro group by cellular nitroreductases. [10]This process can generate reactive nitrogen species that lead to cellular damage and death in microbes. [10]Consequently, derivatives of Methyl 2-hydroxy-5-nitrobenzoate have been explored for their potential as novel antimicrobial agents against resistant bacterial or fungal strains. [1]

Synthesis of Functional Materials

Beyond direct therapeutic applications, this compound is used to create specialized materials with useful properties, such as UV-absorbing compounds. [1]These materials can be incorporated into pharmaceutical formulations to protect light-sensitive active pharmaceutical ingredients from photodegradation, thereby enhancing drug stability and shelf life. [1]

Safety and Handling

According to available safety data, Methyl 2-hydroxy-5-nitrobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation. [2]It is stable under recommended storage conditions but is incompatible with strong oxidizing agents. [2]Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound.

Conclusion

Methyl 2-hydroxy-5-nitrobenzoate is more than a simple chemical; it is an enabler of pharmaceutical innovation. [1]Its unique and versatile chemical structure provides a robust platform for the synthesis of a wide array of molecules with significant therapeutic potential. From the development of novel anti-inflammatory and antimicrobial drugs to the creation of functional excipients that improve drug stability, this intermediate compound plays a crucial role in the advancement of medicine. [1]For pharmaceutical companies and research institutions, the reliable sourcing of high-purity Methyl 2-hydroxy-5-nitrobenzoate is a critical factor in the success of drug synthesis and the quality of the final therapeutic product. [1]

References

  • The Role of Methyl 2-hydroxy-5-nitrobenzoate in Pharmaceutical Innov
  • Synthesis of methyl-2-hydroxy-5-nitro-benzoate - PrepChem.com. (URL: [Link])

  • Methyl 2-hydroxy-5-nitrobenzoate (C8H7NO5) - PubChemLite. (URL: [Link])

  • Methyl 5-hydroxy-2-nitrobenzoate | C8H7NO5 | CID 12922678 - PubChem - NIH. (URL: [Link])

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  • Methyl 5-hydroxy-2-nitrobenzoate (C8H7NO5) - PubChemLite. (URL: [Link])

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  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • Methyl 2-hydroxybenzoate - SpectraBase. (URL: [Link])

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  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. (URL: [Link])

  • Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC - NIH. (URL: [Link])

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Exploratory

Thermodynamic properties and stability of methyl 2-hydroxy-5-nitrosobenzoate

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Methyl 2-hydroxy-5-nitrosobenzoate Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Methyl 2-hydroxy-5-nitrosobenzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for characterizing the thermodynamic properties and stability of methyl 2-hydroxy-5-nitrosobenzoate. Recognizing the current scarcity of direct experimental data for this specific molecule, this document serves as a methodological roadmap. It synthesizes foundational principles with field-proven experimental and computational protocols, enabling researchers to empirically determine and predict the critical physicochemical parameters necessary for drug discovery and development. The guide details computational thermochemistry approaches, experimental calorimetric techniques, and a full suite of forced degradation studies aligned with regulatory expectations. Our focus is on the causality behind experimental design, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Introduction: The Need for a Predictive and Methodological Approach

Methyl 2-hydroxy-5-nitrosobenzoate is an organic molecule with a unique constellation of functional groups: a salicylic acid methyl ester backbone, which is common in anti-inflammatory agents, and a C-nitroso group, a highly reactive moiety known for its diverse chemical behavior and biological activity.[1][2] This structure suggests potential applications in medicinal chemistry and materials science, yet its utility is fundamentally governed by its inherent stability and thermodynamic profile.

In the context of pharmaceutical development, a thorough understanding of these properties is not merely academic; it is a prerequisite for advancing a compound through the development pipeline. Thermodynamic data, such as the enthalpy of formation, informs reaction feasibility and safety, while a comprehensive stability profile is critical for formulation, packaging, storage, and predicting shelf-life.[3][4]

Given the absence of published empirical data for methyl 2-hydroxy-5-nitrosobenzoate, this guide adopts a predictive and methodological perspective. We will leverage knowledge from structurally related compounds—salicylates and aromatic nitroso compounds—to anticipate potential liabilities and to design a robust, first-principles characterization workflow.

Predicted Physicochemical Profile and Structural Considerations

The behavior of methyl 2-hydroxy-5-nitrosobenzoate is dictated by the interplay of its functional groups. A summary of its basic and predicted properties is presented below.

PropertyPredicted Value / InformationStructural Justification & Expected Impact
Molecular Formula C₈H₇NO₃From structure.
Molecular Weight 181.15 g/mol From structure.
Appearance Likely a colored solid (e.g., green or blue)Aromatic C-nitroso compounds are often intensely colored in their monomeric form and may exist in a monomer-dimer equilibrium.[5]
Solubility Limited solubility in water; soluble in organic solvents.The salicylate backbone provides some polarity, but the aromatic ring limits aqueous solubility.
Thermal Stability Potentially low; sensitive to heat.The C-N bond in nitrosoarenes has a relatively low bond dissociation energy (50-60 kcal/mol), suggesting susceptibility to thermal decomposition.[2]
Chemical Stability Susceptible to oxidation and photodegradation.The nitroso group is readily oxidized to a nitro group and is known to be photochemically reactive.[1][6] The ester linkage is susceptible to hydrolysis under acidic or basic conditions.[7]

Determination of Thermodynamic Properties

Thermodynamic properties like the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard entropy (S°) are fundamental to understanding a molecule's intrinsic stability and reactivity.

Computational Approaches: In Silico Thermochemistry

Before undertaking extensive experimental work, computational chemistry provides an efficient means to estimate thermodynamic properties. Quantum mechanical methods, particularly Density Functional Theory (DFT), offer a balance of accuracy and computational cost.[8][9] High-accuracy composite methods, such as the Gaussian-n (G3, G4) theories, can further refine these predictions to achieve "chemical accuracy" (typically within 4 kJ/mol).[8][9]

  • Geometry Optimization: Perform a full geometry optimization of the methyl 2-hydroxy-5-nitrosobenzoate molecule using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G++(d,p)).[9]

  • Vibrational Frequency Calculation: At the optimized geometry, perform a frequency calculation to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy. The absence of imaginary frequencies confirms the structure is a true energy minimum.

  • Single-Point Energy Calculation: To improve accuracy, perform a single-point energy calculation at the optimized geometry using a higher level of theory or a larger basis set.

  • Enthalpy of Formation Calculation: Calculate the gas-phase enthalpy of formation at 298.15 K using the atomization method or isodesmic reactions. The atomization method (Equation 1) relies on the computed total electronic energy (E), ZPVE, thermal corrections (H_trans, H_rot, H_vib), and empirically determined atomic enthalpies (h).[10]

    ΔfH°(molecule) = E + ZPVE + (H₂₉₈ - H₀) - Σ(nᵢ * hᵢ) (Eq. 1)[10]

G cluster_workflow Computational Thermochemistry Workflow mol Input: Molecular Structure (Methyl 2-hydroxy-5-nitrosobenzoate) opt Step 1: Geometry Optimization (e.g., DFT B3LYP/6-31G++) mol->opt freq Step 2: Frequency Calculation opt->freq verify Imaginary Frequencies? freq->verify verify->opt Yes, re-optimize spe Step 3: Single-Point Energy (Higher Level of Theory) verify->spe No calc Step 4: Calculate ΔfH° (Atomization Method) spe->calc output Output: Predicted Thermodynamic Properties (ΔfH°, ΔfG°, S°) calc->output

Caption: Workflow for predicting thermodynamic properties via computational chemistry.

Experimental Approaches: Calorimetry

The most direct experimental method for determining the enthalpy of formation of an organic compound is through combustion calorimetry.[11][12] By measuring the heat of combustion (ΔcH°), the enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

  • Sample Preparation: A precisely weighed pellet of the sample (methyl 2-hydroxy-5-nitrosobenzoate) is placed in a crucible inside a high-pressure vessel (the "bomb").

  • Bomb Assembly: The bomb is charged with high-pressure oxygen (e.g., 30 atm) and a small, known amount of water to ensure complete combustion and that all water formed is in the liquid state.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature is recorded precisely.

  • Ignition: The sample is ignited electrically via a fuse wire.

  • Temperature Monitoring: The temperature of the water surrounding the bomb is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is recorded.

  • Calculation of Heat of Combustion: The heat of combustion is calculated using the total heat capacity of the calorimeter system (C_system), which is determined separately using a standard substance with a known heat of combustion (e.g., benzoic acid).

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).[11]

Stability Profile and Degradation Pathways

Assessing stability is paramount for any compound intended for pharmaceutical use. This involves evaluating its response to thermal, chemical, and photolytic stress.[13]

Thermal Stability Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability of a substance.[14][15] TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[16][17]

TechniqueInformation ObtainedRelevance for Methyl 2-hydroxy-5-nitrosobenzoate
TGA Decomposition temperature, moisture/solvent content, degradation kinetics.[4]Determines the temperature at which the compound begins to lose mass, indicating decomposition. Essential for identifying safe handling and storage temperatures.
DSC Melting point, enthalpy of fusion, glass transitions, decomposition exotherms/endotherms.[18]Identifies the melting point and can reveal whether decomposition is exothermic (a significant safety concern) or endothermic.
  • Sample Preparation: A small, accurately weighed amount of the sample (typically 2-10 mg) is placed into a TGA or DSC pan.

  • TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative). The instrument records the percentage of mass loss versus temperature.

  • DSC Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere. The heat flow is recorded against temperature, revealing thermal events like melting and decomposition.

G cluster_workflow Thermal Stability Analysis Workflow cluster_tga TGA cluster_dsc DSC sample Sample: Methyl 2-hydroxy-5-nitrosobenzoate tga_run Heat at constant rate (e.g., 10°C/min) sample->tga_run dsc_run Heat at constant rate (e.g., 10°C/min) sample->dsc_run tga_data Measure Mass Loss vs. Temp tga_run->tga_data tga_result Decomposition Temperature Volatiles Content tga_data->tga_result dsc_data Measure Heat Flow vs. Temp dsc_run->dsc_data dsc_result Melting Point (Tm) Decomposition Energy (ΔHd) dsc_data->dsc_result

Caption: Combined TGA and DSC experimental workflow for thermal stability.

Chemical Stability: Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing.[13] Its purpose is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[3][19] These studies are a regulatory requirement.[13]

  • Method Development: Develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, capable of separating the parent compound from all potential degradation products.

  • Stress Conditions: Expose solutions of the compound to hydrolytic, oxidative, and photolytic stress. A control sample (unstressed) is analyzed alongside the stressed samples.

  • Analysis: Analyze the stressed samples at various time points. The goal is to achieve 5-20% degradation of the active ingredient.[13]

  • Mass Balance: Ensure that the total amount of drug detected (parent + degradants) is reasonably close to the initial amount to account for all major degradation products.

G cluster_workflow Forced Degradation Workflow (ICH Guidelines) cluster_stress Stress Conditions start Drug Substance in Solution acid Acid Hydrolysis (e.g., 0.1M HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, heat) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid photo Photolysis (ICH Q1B Light Source) start->photo thermal Thermal (Solution) (e.g., 60°C) start->thermal analysis Analyze via Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis results Identify Degradants Establish Pathways Validate Method analysis->results

Caption: Overview of forced degradation studies for chemical stability assessment.

The ester functional group in methyl 2-hydroxy-5-nitrosobenzoate is prone to hydrolysis.

  • Protocol: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) media.[20] Store the solutions at an elevated temperature (e.g., 60°C) and analyze at appropriate time points. The primary expected degradant is 2-hydroxy-5-nitrosobenzoic acid.

The nitroso group is highly susceptible to oxidation.[6]

  • Protocol: Prepare a solution of the compound and treat it with a common oxidizing agent, such as 3% hydrogen peroxide, at room temperature.[21] Analyze at regular intervals. The primary expected degradation product is methyl 2-hydroxy-5-nitrobenzoate.

Aromatic nitroso compounds are known to be photochemically active.[1] Testing should follow ICH Q1B guidelines.[22][23]

  • Protocol: Expose the solid drug substance and a solution of the drug to a light source that provides a specified overall illumination and UV exposure.[22] A control sample should be protected from light (e.g., with aluminum foil). Analyze the exposed and control samples to determine the extent of photodegradation.

Summary and Recommendations

The thermodynamic properties and stability of methyl 2-hydroxy-5-nitrosobenzoate remain to be experimentally determined. This guide provides the necessary theoretical and practical framework for researchers to undertake this characterization.

Key Recommendations:

  • Start with Computation: Utilize computational chemistry to predict thermodynamic properties and guide experimental design.

  • Prioritize Safety: Given the potential for exothermic decomposition of nitroso compounds, perform DSC analysis early to assess thermal hazards.

  • Conduct Comprehensive Forced Degradation: Systematically evaluate hydrolytic, oxidative, and photolytic stability to understand the compound's liabilities. This is crucial for developing a robust analytical method and for designing a stable formulation.

  • Structure Elucidation: Use techniques like LC-MS/MS to identify the structures of any major degradation products formed during stability studies.

By following the methodologies outlined herein, researchers can generate the critical data package required to fully evaluate the potential of methyl 2-hydroxy-5-nitrosobenzoate in drug development and other scientific applications.

References

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Foundational

Precision Profiling of Methyl 2-hydroxy-5-nitrosobenzoate: Exact Mass Determination and Structural Validation in Drug Discovery

Executive Summary: Methyl 2-hydroxy-5-nitrosobenzoate (CAS: 202117-16-6) is a critical synthetic intermediate widely utilized in the development of complex heterocyclic therapeutics, notably Aryl Hydrocarbon Receptor (Ah...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Methyl 2-hydroxy-5-nitrosobenzoate (CAS: 202117-16-6) is a critical synthetic intermediate widely utilized in the development of complex heterocyclic therapeutics, notably Aryl Hydrocarbon Receptor (AhR) agonists. For researchers and drug development professionals, the precise determination of its molecular weight (181.15 g/mol ) and exact mass (181.0375 Da) is not merely a regulatory checkbox; it is a fundamental requirement for distinguishing the intact molecule from isobaric interferences, degradation products, and closely related analogs in complex matrices. This technical guide provides an authoritative, self-validating framework for the exact mass determination of Methyl 2-hydroxy-5-nitrosobenzoate using High-Resolution Mass Spectrometry (HRMS), detailing the causality behind experimental choices and its mechanistic applications in drug discovery.

Physicochemical & Isotopic Profiling

Before initiating any analytical workflow, establishing the foundational physicochemical parameters is essential. The exact mass of a compound is calculated based on the most abundant isotopes of its constituent elements (e.g., ^12C, ^1H, ^14N, ^16O), whereas the molecular weight is a weighted average accounting for natural isotopic abundance.

Table 1: Core Physicochemical Properties

PropertyValueCausality / Significance
Chemical Formula C8H7NO4Dictates the theoretical isotopic distribution pattern.
Molecular Weight 181.15 g/mol Used for macroscopic stoichiometric calculations in synthesis.
Exact Mass (Monoisotopic) 181.0375 DaCritical for HRMS identification; eliminates nominal mass overlaps.
CAS Registry Number 202117-16-6Unique identifier for cross-referencing safety and sourcing data.
SMILES O=C(OC)C1=CC(N=O)=CC=C1OEnables computational modeling and structural database queries.

Data supported by BLD Pharm chemical specifications 1.

Causality of Exact Mass in Analysis: The nitroso group (-N=O) in Methyl 2-hydroxy-5-nitrosobenzoate is inherently reactive. It can undergo redox transformations or thermal degradation during harsh ionization processes (like Electron Impact). Therefore, knowing the exact mass (181.0375 Da) allows analysts to utilize soft ionization techniques (like Electrospray Ionization, ESI) coupled with HRMS to detect the intact molecular ion. In negative ion mode (ESI-), the target is the deprotonated species [M-H]-, which has a theoretical exact mass of 180.0302 Da .

Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)

To ensure trustworthiness and regulatory compliance, the analytical protocol must adhere to stringent guidelines. The FDA mandates that HRMS instruments (such as Orbitrap or Time-of-Flight systems) must consistently operate at a resolving power greater than 10,000 Full Width at Half Maximum (FWHM) to confirm the identity of chemical residues and active pharmaceutical ingredients 2.

Step-by-Step LC-HRMS Protocol (Self-Validating System):

  • Sample Preparation: Dissolve Methyl 2-hydroxy-5-nitrosobenzoate in cold, LC-MS grade Methanol to a final concentration of 1 µg/mL.

    • Causality: Cold methanol prevents thermal degradation of the nitroso moiety, while the low concentration prevents detector saturation and space-charge effects in the Orbitrap.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

    • Causality: The acidic modifier ensures sharp peak shapes by keeping the phenolic hydroxyl protonated during separation, while the gradient separates the target from highly polar impurities.

  • Ionization (ESI-): Operate the ESI source in negative mode.

    • Causality: The phenolic hydroxyl group (-OH) readily loses a proton in the source, yielding a highly stable[M-H]- ion, which is more efficiently ionized than the positive mode counterpart.

  • Mass Analysis: Acquire full-scan MS data at a resolving power of 70,000 FWHM.

    • Causality: High resolving power separates the target m/z 180.0302 from isobaric background matrix ions, ensuring mass accuracy within <3 ppm.

  • Data Processing: Extract the ion chromatogram (EIC) using a narrow Mass Extraction Window (MEW) of ±5 ppm.

    • Causality: As per FDA guidelines, a narrow MEW maximizes selectivity, ensuring that only the exact mass of interest is integrated, functioning as a self-validating filter against false positives 2.

LCHRMS_Workflow SamplePrep Sample Preparation (Cold MeOH, 1 µg/mL) Chromatography UHPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography Injection Ionization ESI(-) Ionization (Soft Ionization) Chromatography->Ionization Eluent MassAnalysis Orbitrap HRMS (Resolution > 10,000 FWHM) Ionization->MassAnalysis [M-H]- Ions DataProcessing Data Processing (Exact Mass: 181.0375 Da) MassAnalysis->DataProcessing Spectra

Figure 1: LC-HRMS workflow for exact mass determination of Methyl 2-hydroxy-5-nitrosobenzoate.

Isotopic Profiling & Structural Validation

Beyond the monoisotopic mass, HRMS instruments provide high-fidelity isotopic distributions. Comparing the theoretical isotopic pattern of C8H7NO4 with the experimental spectra acts as an internal, self-validating check for structural integrity 3.

Table 2: Theoretical Isotopic Abundance for[M-H]- (C8H6NO4-)

Isotope PeakExact Mass (Da)Relative Abundance (%)Primary Contributor
M180.0302100.0^12C, ^1H, ^14N, ^16O
M+1181.0335~9.1^13C (8 carbon atoms)
M+2182.0344~0.8^18O (4 oxygen atoms)

Causality: If the experimental M+1 peak significantly deviates from the theoretical ~9.1%, it indicates either a co-eluting isobaric interference or molecular degradation (e.g., loss of the nitroso oxygen), prompting immediate re-evaluation of the chromatography or sample preparation steps.

Mechanistic Application in Drug Discovery

In pharmaceutical development, Methyl 2-hydroxy-5-nitrosobenzoate is highly valued as an electrophilic synthon. A prominent application is its use in the synthesis of Aryl Hydrocarbon Receptor (AhR) agonists. AhR is a ligand-dependent transcription factor deeply involved in immune regulation and gut-brain axis homeostasis.

According to recent patent literature (US20240208913A1), Methyl 2-hydroxy-5-nitrosobenzoate undergoes condensation with complex aryl amine derivatives (e.g., 4-(2-aminophenyl)-N-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine) in the presence of acetic acid at 45°C 4. The exact mass of the nitroso precursor is continuously monitored via LC-MS to track reaction kinetics and ensure complete conversion to the corresponding azo or heterocyclic active pharmaceutical ingredient (API).

Synthesis_Pathway Precursor Methyl 2-hydroxy- 5-nitrosobenzoate (Exact Mass: 181.0375) Reaction Condensation (HOAc, 45°C, 48h) Precursor->Reaction Reagent Aryl Amine Derivatives Reagent->Reaction Product AhR Agonist (Complex Heterocycle) Reaction->Product LC-MS Monitored

Figure 2: Synthesis pathway of AhR agonists using Methyl 2-hydroxy-5-nitrosobenzoate.

References
  • 202117-16-6|Methyl 2-hydroxy-5-nitrosobenzo
  • US20240208913A1 - Aryl hydrocarbon receptor agonists and uses thereof.
  • Memorandum - FDA.fda.gov.
  • Quantitative High Resolution Mass Spectrometry Coming of Age.bioanalysis-zone.com.

Sources

Exploratory

X-ray crystallography and structural data for methyl 2-hydroxy-5-nitrosobenzoate

An In-Depth Technical Guide to the X-ray Crystallography and Structural Analysis of Methyl 2-hydroxy-5-nitrosobenzoate Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract This technical guide provides a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the X-ray Crystallography and Structural Analysis of Methyl 2-hydroxy-5-nitrosobenzoate

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the single-crystal X-ray diffraction analysis of methyl 2-hydroxy-5-nitrosobenzoate. While, to date, no public crystallographic data for this specific compound exists, this document serves as an expert guide for researchers and drug development professionals on the anticipated experimental workflow, data analysis, and structural interpretation. By drawing parallels with structurally analogous compounds, such as methyl 2-hydroxy-3-nitrobenzoate[1] and other substituted benzoates[2][3], we present a robust framework for obtaining and understanding the three-dimensional structure of this molecule. The guide covers the entire process from synthesis and crystallization to data collection, structure refinement, and the interpretation of key structural features.

Introduction: The Significance of Structural Elucidation

In the realm of pharmaceutical and materials science, a molecule's three-dimensional structure is intrinsically linked to its function. For a compound like methyl 2-hydroxy-5-nitrosobenzoate, understanding its precise atomic arrangement, intermolecular interactions, and conformational possibilities is paramount for predicting its biological activity, designing derivatives with enhanced properties, and ensuring intellectual property. X-ray crystallography remains the gold standard for unambiguously determining molecular structures, providing invaluable insights that drive rational drug design and materials engineering. This guide is designed to equip researchers with the foundational knowledge to successfully perform and interpret the X-ray crystallographic analysis of this and similar small organic molecules.

Experimental Workflow: From Synthesis to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for diffraction experiments.

Synthesis of Methyl 2-hydroxy-5-nitrosobenzoate

The synthesis of the title compound would likely proceed via the nitrosation of methyl salicylate. A plausible synthetic route is outlined below:

  • Starting Material: Methyl salicylate (methyl 2-hydroxybenzoate).

  • Reagents: Sodium nitrite (NaNO₂) and an acid catalyst (e.g., hydrochloric acid or sulfuric acid) in an ice-cold aqueous solution.

  • Procedure:

    • Dissolve methyl salicylate in a suitable solvent, such as ethanol or acetic acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature.

    • Concurrently, add the acid catalyst to generate nitrous acid in situ.

    • Stir the reaction mixture for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by filtration or extraction.

    • Purify the crude product by recrystallization or column chromatography to obtain pure methyl 2-hydroxy-5-nitrosobenzoate.

Crystallization Strategies

Growing diffraction-quality single crystals is often the most challenging step. For a small organic molecule like methyl 2-hydroxy-5-nitrosobenzoate, several common techniques can be employed:

  • Slow Evaporation: This is the most straightforward method. A saturated solution of the compound is prepared in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture) and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. The synthesis of related compounds has successfully employed slow evaporation from methanol to yield single crystals[2].

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization.

The choice of solvent is critical and often determined empirically through screening various solvents and solvent mixtures.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Once a suitable crystal is obtained, the X-ray diffraction experiment can be performed. The following workflow is standard for modern diffractometers.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Mount on Diffractometer crystal_selection->diffractometer preliminary_scan Preliminary Scans & Unit Cell Determination diffractometer->preliminary_scan full_data_collection Full Data Collection preliminary_scan->full_data_collection integration Integration of Reflection Intensities full_data_collection->integration absorption_correction Absorption Correction (e.g., SADABS) integration->absorption_correction space_group Space Group Determination absorption_correction->space_group structure_solution Structure Solution (e.g., SHELXS) space_group->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & CIF Generation (e.g., checkCIF) refinement->validation

Caption: A flowchart illustrating the key stages in a single-crystal X-ray diffraction experiment.

Step-by-Step Protocol
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The crystal is placed on a diffractometer (e.g., a Bruker D8 VENTURE or Oxford Diffraction SuperNova) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source[3][4]. Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.

  • Unit Cell Determination and Data Integration: Preliminary frames are collected to determine the unit cell parameters and crystal system. A full sphere of data is then collected. The raw diffraction data is processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.

  • Absorption Correction: An absorption correction is applied to account for the absorption of X-rays by the crystal. A multi-scan method (e.g., using SADABS) is common[2][3].

  • Structure Solution and Refinement: The structure is solved using direct methods or Patterson methods (e.g., with SHELXS) and refined by full-matrix least-squares on F² (e.g., with SHELXL)[1][4]. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[2].

Structural Data and Interpretation

While experimental data for methyl 2-hydroxy-5-nitrosobenzoate is not available, we can predict the likely crystallographic parameters and key structural features based on the closely related compound, methyl 2-hydroxy-3-nitrobenzoate[1].

Predicted Crystallographic Data
ParameterPredicted Value (based on Methyl 2-hydroxy-3-nitrobenzoate[1])
Chemical FormulaC₈H₇NO₅
Formula Weight197.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 7.6
b (Å)~ 11.7
c (Å)~ 9.6
β (°)~ 101.8
Volume (ų)~ 843
Z4
Density (calculated) (g/cm³)~ 1.55
R-factor (R1)< 0.06
wR2 (all data)< 0.15
Key Structural Features and Interpretation

The structure of methyl 2-hydroxy-5-nitrosobenzoate is expected to exhibit several key features that influence its chemical behavior and potential for intermolecular interactions.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is anticipated between the hydroxyl group at the 2-position and the carbonyl oxygen of the methyl ester group. This is a common feature in 2-hydroxybenzoyl compounds and contributes to the planarity of the molecule[1][3].

  • Molecular Planarity: The benzene ring and the directly attached functional groups (hydroxyl, nitroso, and ester) are expected to be largely coplanar. This planarity can facilitate π-π stacking interactions in the crystal lattice.

  • Intermolecular Interactions: While the strong intramolecular hydrogen bond may preclude the hydroxyl group from participating in extensive intermolecular hydrogen bonding, weak C-H···O interactions are likely to be present, linking adjacent molecules into a stable three-dimensional network[1]. The nitroso group could also participate in weak intermolecular interactions.

Molecular Structure Diagram

Caption: A 2D representation of methyl 2-hydroxy-5-nitrosobenzoate showing the expected intramolecular hydrogen bond.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the X-ray crystallographic analysis of methyl 2-hydroxy-5-nitrosobenzoate. By following the detailed protocols for synthesis, crystallization, and data analysis outlined herein, and by leveraging the insights gained from structurally similar compounds, researchers can confidently approach the structural elucidation of this and other novel small molecules. The resulting structural data will be invaluable for advancing research in drug discovery and materials science, enabling a deeper understanding of structure-activity relationships and facilitating the design of next-generation compounds.

References

  • Jin, L. et al. (2012). 2-Hydroxy-N′-methyl-5-nitrobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o427. Available at: [Link]

  • El-Sayed, I. E. et al. (2015). Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o282–o283. Available at: [Link]

  • Zhang, Y. et al. (2023). Electronic Supplementary Information for: Chalcogen bonding in action: from supramolecular synthesis to theoretical calculations. Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-5-nitrobenzoate. PubChem Compound Summary for CID 87041. Retrieved March 17, 2026, from [Link]

  • Konopacka, A. et al. (2009). Methyl 2-hydroxy-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1716. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved March 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of Methyl 2-Hydroxy-5-Nitrobenzoate in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: Unveiling a Versatile Pharmaceutical Building Block In the intricate landscape of pharmaceutical development, the identification and proficient utilization of versatile chemical intermediates are paramount...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Pharmaceutical Building Block

In the intricate landscape of pharmaceutical development, the identification and proficient utilization of versatile chemical intermediates are paramount to the successful synthesis of novel active pharmaceutical ingredients (APIs). Methyl 2-hydroxy-5-nitrobenzoate, also known as methyl 5-nitrosalicylate, stands out as a pivotal building block, offering a unique combination of functional groups that can be strategically manipulated to construct complex molecular architectures.[1] Its structure, featuring a salicylic acid scaffold with an electron-withdrawing nitro group and a readily transformable methyl ester, provides a gateway to a diverse array of pharmacologically active compounds.[1] This guide provides an in-depth exploration of the applications of methyl 2-hydroxy-5-nitrobenzoate, complete with detailed experimental protocols and technical insights for researchers, scientists, and drug development professionals.

The strategic importance of this intermediate lies in the orthogonal reactivity of its key functional moieties. The nitro group can be selectively reduced to a primary amine, which then serves as a handle for a multitude of subsequent transformations, most notably amide bond formation. The phenolic hydroxyl and the methyl ester groups also offer avenues for further derivatization, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.

Core Applications in Pharmaceutical Development

Keystone Intermediate in the Synthesis of Anti-Inflammatory Agents

Methyl 2-hydroxy-5-nitrobenzoate is a crucial precursor in the synthesis of aminosalicylates, a class of drugs widely used for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[2][3] The most prominent member of this class is mesalamine (5-aminosalicylic acid or 5-ASA).[1][3] The synthesis of mesalamine and its derivatives often proceeds through the reduction of a nitro-substituted salicylic acid precursor.

The workflow typically involves the catalytic hydrogenation of methyl 2-hydroxy-5-nitrobenzoate to yield methyl 5-amino-2-hydroxybenzoate. This amino-ester can then be hydrolyzed to afford mesalamine or utilized in the synthesis of other 5-ASA derivatives and prodrugs designed for targeted colonic delivery.[1][2]

dot

cluster_0 Synthesis of Mesalamine Precursor Start Methyl 2-hydroxy-5-nitrobenzoate Intermediate Methyl 5-amino-2-hydroxybenzoate Start->Intermediate Nitro Group Reduction (e.g., Catalytic Hydrogenation) Product Mesalamine (5-Aminosalicylic Acid) Intermediate->Product Ester Hydrolysis

Caption: Synthetic pathway from methyl 2-hydroxy-5-nitrobenzoate to Mesalamine.

A Versatile Scaffold for Novel Benzamide and Antimicrobial Agents

The transformation of methyl 2-hydroxy-5-nitrobenzoate to its amino derivative, methyl 5-amino-2-hydroxybenzoate, opens up a vast synthetic landscape for the creation of novel therapeutic agents. The resulting primary amine is a key nucleophile for the construction of amide bonds, a ubiquitous functional group in pharmaceuticals. By coupling methyl 5-amino-2-hydroxybenzoate with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides), a library of N-acyl-5-aminosalicylate derivatives can be generated. These benzamides are of significant interest in drug discovery due to their diverse biological activities.

Furthermore, the nitroaromatic moiety itself is associated with antimicrobial activity.[1] This allows for the exploration of methyl 2-hydroxy-5-nitrobenzoate and its direct derivatives as potential antimicrobial compounds, effective against a range of bacterial and fungal strains.[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-hydroxy-5-nitrobenzoate

This protocol describes the esterification of 5-nitrosalicylic acid using methanol and thionyl chloride.

Reaction Scheme:

dot

5_NSA 5-Nitrosalicylic Acid Product Methyl 2-hydroxy-5-nitrobenzoate 5_NSA->Product Esterification MeOH Methanol MeOH->Product SOCl2 Thionyl Chloride SOCl2->Product

Caption: Esterification of 5-Nitrosalicylic Acid.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
5-Nitrosalicylic acid96-97-9183.1225 g0.136
Methanol67-56-132.04300 mL-
Thionyl chloride7719-09-7118.9730 mL0.414
Toluene108-88-392.14As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-nitrosalicylic acid (25 g) in methanol (300 mL).

  • Cool the solution in an ice bath.

  • Add thionyl chloride (30 mL) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 18 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in hot toluene and filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization.

  • Isolate the white solid product, methyl 2-hydroxy-5-nitrobenzoate, by vacuum filtration.

  • Wash the solid with a small amount of cold toluene and dry under vacuum.

Expected Yield: ~85-95%

Protocol 2: Reduction of Methyl 2-hydroxy-5-nitrobenzoate to Methyl 5-amino-2-hydroxybenzoate

This protocol details the catalytic hydrogenation of the nitro group to a primary amine using palladium on carbon (Pd/C) as the catalyst.

Reaction Scheme:

dot

Start Methyl 2-hydroxy-5-nitrobenzoate Product Methyl 5-amino-2-hydroxybenzoate Start->Product Catalytic Hydrogenation H2 H₂ H2->Product PdC Pd/C PdC->Product

Caption: Catalytic Hydrogenation of the Nitro Group.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
Methyl 2-hydroxy-5-nitrobenzoate17302-46-4197.1410 g0.051
Methanol67-56-132.04150 mL-
10% Palladium on carbon (Pd/C)7440-05-3-0.5 g-
Hydrogen gas (H₂)1333-74-02.02Balloon pressure-
Celite®61790-53-2-As needed-

Procedure:

  • To a 250 mL hydrogenation flask, add methyl 2-hydroxy-5-nitrobenzoate (10 g) and methanol (150 mL).

  • Carefully add 10% Pd/C (0.5 g) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon) for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield methyl 5-amino-2-hydroxybenzoate as a solid. The product can be used in the next step without further purification or can be recrystallized from an appropriate solvent if higher purity is required.

Expected Yield: >95%

Protocol 3: Synthesis of Methyl 2-hydroxy-5-(4-nitrobenzamido)benzoate

This protocol provides an example of an amide coupling reaction between methyl 5-amino-2-hydroxybenzoate and 4-nitrobenzoyl chloride.

Reaction Scheme:

dot

Amine Methyl 5-amino-2-hydroxybenzoate Product Methyl 2-hydroxy-5-(4-nitrobenzamido)benzoate Amine->Product Amide Coupling AcylChloride 4-Nitrobenzoyl Chloride AcylChloride->Product Base Pyridine Base->Product

Caption: Amide bond formation.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
Methyl 5-amino-2-hydroxybenzoate42753-75-3167.165 g0.030
4-Nitrobenzoyl chloride122-04-3185.565.8 g0.031
Pyridine110-86-179.1050 mL-
Dichloromethane (DCM)75-09-284.93100 mL-
1 M Hydrochloric acid (HCl)7647-01-0-As needed-
Saturated sodium bicarbonate (NaHCO₃) solution--As needed-
Brine--As needed-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 5-amino-2-hydroxybenzoate (5 g) in pyridine (50 mL) and dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve 4-nitrobenzoyl chloride (5.8 g) in a minimal amount of dry DCM.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 20 minutes with continuous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure amide.

Expected Yield: ~70-85%

Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Methyl 2-hydroxy-5-nitrobenzoateC₈H₇NO₅197.14White to light yellow powder113-119
Methyl 5-amino-2-hydroxybenzoateC₈H₉NO₃167.16Greenish-brown solid93-95
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
Methyl 2-hydroxy-5-nitrobenzoate 11.1 (s, 1H), 8.7 (d, 1H), 8.3 (dd, 1H), 7.2 (d, 1H), 4.0 (s, 3H)168.0, 162.1, 141.2, 129.8, 128.5, 118.9, 115.6, 53.23200-3000 (O-H), 1680 (C=O), 1520, 1340 (NO₂)197 (M⁺)
Methyl 5-amino-2-hydroxybenzoate 10.2 (s, 1H), 7.1 (d, 1H), 6.8 (dd, 1H), 6.7 (d, 1H), 4.8 (br s, 2H), 3.9 (s, 3H)170.1, 150.2, 143.5, 118.9, 118.2, 117.5, 112.8, 52.13470, 3380 (N-H), 3200-3000 (O-H), 1685 (C=O)167 (M⁺)

Note: Spectroscopic data are representative and may vary depending on the solvent and instrument used.

Conclusion

Methyl 2-hydroxy-5-nitrobenzoate is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its strategic combination of functional groups allows for the efficient construction of key pharmacophores, particularly those found in anti-inflammatory and antimicrobial agents. The protocols provided herein offer robust and reproducible methods for the synthesis of this intermediate and its conversion into a key amino precursor, paving the way for the development of a wide range of novel drug candidates. As a senior application scientist, I emphasize the importance of understanding the underlying chemical principles and exercising meticulous experimental technique to fully harness the synthetic potential of this important building block.

References

  • The Role of Methyl 2-hydroxy-5-nitrobenzoate in Pharmaceutical Innov
  • Synthesis of methyl-2-hydroxy-5-nitro-benzoate - PrepChem.com. (URL: [Link])

  • Methyl 5-amino-2-hydroxybenzoate | C8H9NO3 | CID 135127 - PubChem. (URL: [Link])

  • 5-Aminosalicylic acid derivatives. Clinical and pharmaceutical evaluation - PubMed. (URL: [Link])

  • 5-Aminosalicylic Acid Derivatives: Drug Class, Uses, Side Effects, Drug Names - RxList. (URL: [Link])

  • 5-AMINOSALICYLIC ACID - Ataman Kimya. (URL: [Link])

  • Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC. (URL: [Link])

  • Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid* - MDPI. (URL: [Link])

  • CN106083623A - A kind of preparation method of 5-aminosalicylic acid - Google P

Sources

Application

Application Note: Nitrosation Techniques for the Synthesis of Methyl 2-hydroxy-5-nitrosobenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Overview The synthesis of methyl 2-hydroxy-5-nitrosobenz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

The synthesis of methyl 2-hydroxy-5-nitrosobenzoate via the nitrosation of methyl salicylate is a critical transformation in the development of aryl hydrocarbon receptor (AhR) agonists, immunomodulators, and advanced pharmaceutical intermediates [2].

While the nitrosation of standard phenols is typically rapid and straightforward, methyl salicylate presents a unique synthetic challenge. The presence of the ester moiety (–COOCH₃) acts as an electron-withdrawing group (EWG), deactivating the aromatic ring toward electrophilic aromatic substitution (EAS). Consequently, conventional aqueous acidic nitrosation conditions often yield sluggish reaction rates and incomplete conversions. To overcome this, application scientists must carefully tune the reaction environment—either by utilizing highly polar organic acids (such as glacial acetic acid) to stabilize the transition state or by pivoting to mildly basic non-aqueous conditions using alkyl nitrites [1].

This application note provides a comprehensive, self-validating guide to both acidic and basic nitrosation strategies, detailing the causality behind reagent selection and step-by-step protocols.

Mechanistic Causality & Experimental Design

Regioselectivity and Tautomerism

In methyl salicylate, the hydroxyl (–OH) group is an ortho/para director, while the ester (–COOCH₃) group is a meta director. Both groups synergistically direct incoming electrophiles to the 3- and 5-positions. Due to the steric bulk of the ester group at position 1, electrophilic attack by the nitrosonium ion (NO⁺) occurs predominantly at the less hindered 5-position (para to the hydroxyl group).

Expert Insight: Researchers should note that the resulting product, methyl 2-hydroxy-5-nitrosobenzoate, exists in a tautomeric equilibrium with its p-quinone monooxime form. Analytical characterization (e.g., NMR, IR) will often display signatures of both the nitroso and oxime species depending on the solvent environment [1].

Reagent Selection: Acidic vs. Basic Pathways
  • Acidic Pathway (Protocol A): Employs sodium nitrite (NaNO₂) in glacial acetic acid. The acid serves a dual purpose: it protonates the nitrite to generate the active nitrosonium electrophile (NO⁺) and acts as an excellent organic solvent to solubilize the deactivated methyl salicylate [2].

  • Basic Pathway (Protocol B): Employs isoamyl nitrite (i-AmNO₂) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The base deprotonates the phenol to form a highly nucleophilic phenoxide, countering the deactivating effect of the ester group and allowing for smooth nitrosation under anhydrous conditions [1].

Mechanism NaNO2 Sodium Nitrite (NaNO2) HONO Nitrous Acid (HONO) NaNO2->HONO Acid Acidic Medium (H+) Acid->HONO Nitrosonium Nitrosonium Ion (NO+) HONO->Nitrosonium -H2O Wheland Wheland Intermediate (Para-attack) Nitrosonium->Wheland MS Methyl Salicylate (Deactivated Phenol) MS->Wheland Product Methyl 2-hydroxy-5-nitrosobenzoate (Target) Wheland->Product -H+ (Rearomatization)

Caption: Electrophilic Aromatic Nitrosation Pathway of Methyl Salicylate.

Quantitative Data Presentation

The following table summarizes the operational metrics for both protocols, allowing researchers to select the optimal method based on their specific laboratory constraints and scale-up requirements.

ParameterProtocol A: Acidic NitrosationProtocol B: Basic Nitrosation
Reagents NaNO₂, Glacial Acetic AcidIsoamyl Nitrite (i-AmNO₂), K₂CO₃, DMF
Active Species Nitrosonium ion (NO⁺)Alkyl nitrite / Phenoxide-driven
Reaction Time 12 - 16 hours4 - 8 hours
Temperature 0 °C → 55 °C0 °C → Room Temperature
Typical Yield 65 - 75%70 - 85%
Scalability High (Cost-effective reagents)Moderate (Higher reagent/solvent cost)
Primary Advantage Simple aqueous workupFaster kinetics for deactivated rings

Validated Experimental Protocols

Protocol A: Acidic Nitrosation in Glacial Acetic Acid

This method is highly scalable and utilizes inexpensive inorganic reagents. It requires mild heating to overcome the activation energy barrier imposed by the ester group [2].

Materials:

  • Methyl salicylate (1.0 equiv, e.g., 10.0 mmol, 1.52 g)

  • Sodium nitrite (NaNO₂) (1.3 equiv, 13.0 mmol, 897 mg)

  • Glacial acetic acid (AcOH) (15 mL)

  • Distilled water (for quenching)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl salicylate (1.52 g) in 15 mL of glacial acetic acid.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Electrophile Generation: Slowly add sodium nitrite (897 mg) in small portions over 15 minutes. Causality Note: Slow addition prevents the rapid, exothermic decomposition of nitrous acid into toxic NOₓ gases, ensuring a high effective concentration of NO⁺.

  • Reaction Progression: Remove the ice bath and attach a reflux condenser. Heat the mixture to 55 °C and stir continuously for 16 hours. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1) until the starting material is consumed [2].

  • Quenching & Isolation: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold distilled water. A precipitate will form.

  • Filtration: Filter the mixture under vacuum. Wash the solid cake thoroughly with cold water to remove residual acetic acid and inorganic salts.

  • Drying: Dry the collected red/brown solid under high vacuum to afford methyl 2-hydroxy-5-nitrosobenzoate.

Protocol B: Mild Basic Nitrosation in DMF

This method utilizes non-aqueous conditions, leveraging the increased nucleophilicity of the phenoxide ion to drive the reaction forward at room temperature[1].

Materials:

  • Methyl salicylate (1.0 equiv, 10.0 mmol, 1.52 g)

  • Isoamyl nitrite (i-AmNO₂) (1.4 equiv, 14.0 mmol, 1.64 g / 1.88 mL)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 20.0 mmol, 2.76 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Phenoxide Formation: In a flame-dried flask flushed with argon, dissolve methyl salicylate in 20 mL of anhydrous DMF. Add finely powdered K₂CO₃ and stir at room temperature for 15 minutes.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Nitrosation: Add i-AmNO₂ dropwise via syringe over 10 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 to 8 hours. The reaction mixture will progressively darken.

  • Workup: Once TLC indicates complete consumption of the starting material, dilute the mixture with 60 mL of distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers and wash with brine (3 x 30 mL) to remove DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography or recrystallization to yield the pure product.

Workflow Step1 Dissolve Methyl Salicylate in Solvent (AcOH or DMF) Step2 Cool to 0-5 °C (Ice Bath) Step1->Step2 Step3 Add Nitrosating Agent (NaNO2 or i-AmNO2) Step2->Step3 Step4 Stir at RT or 55 °C (Monitor via TLC/LC-MS) Step3->Step4 Step5 Quench & Extract (H2O / EtOAc or Filtration) Step4->Step5 Step6 Purification (Recrystallization/Chromatography) Step5->Step6

Caption: Step-by-step experimental workflow for the nitrosation of methyl salicylate.

References

  • Title: Nitrosation of Phenolic Substrates under Mildly Basic Conditions: Selective Preparation of p-Quinone Monooximes and Their Antiviral Activities Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Aryl hydrocarbon receptor agonists and uses thereof (US20240208913A1)
  • Title: The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction Source: Molecules (MDPI) URL: [Link]

Method

1H and 13C NMR spectroscopy characterization of methyl 2-hydroxy-5-nitrosobenzoate

An Application Guide to the Spectroscopic Characterization of Methyl 2-hydroxy-5-nitrosobenzoate using ¹H and ¹³C NMR Abstract Methyl 2-hydroxy-5-nitrosobenzoate is a versatile chemical intermediate whose utility in phar...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Spectroscopic Characterization of Methyl 2-hydroxy-5-nitrosobenzoate using ¹H and ¹³C NMR

Abstract

Methyl 2-hydroxy-5-nitrosobenzoate is a versatile chemical intermediate whose utility in pharmaceutical and materials science hinges on its precise molecular structure.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for its structural elucidation. This guide provides a comprehensive protocol for the ¹H and ¹³C NMR characterization of this compound. We delve into the causality behind experimental choices, address the unique challenges posed by the nitroso moiety—such as monomer-dimer equilibrium and magnetic anisotropy—and present a self-validating protocol for acquiring and interpreting high-quality NMR data. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for this and similar nitroso-aromatic compounds.

Introduction: The Structural Significance of Methyl 2-hydroxy-5-nitrosobenzoate

The chemical reactivity and potential biological activity of methyl 2-hydroxy-5-nitrosobenzoate are dictated by the interplay of its three functional groups: the ortho-hydroxyl, the methyl ester, and the para-nitroso group, all substituted on a benzene ring.[1] The electron-withdrawing properties of the nitroso and ester groups, combined with the electron-donating nature of the hydroxyl group, create a unique electronic environment that governs its behavior in synthesis.

Accurate structural confirmation is therefore paramount. While various spectroscopic techniques are employed for characterization, NMR provides unparalleled detail regarding the carbon skeleton and proton environments.[2] However, the nitroso group introduces specific complexities that must be expertly managed for successful analysis.

Unique Challenges in NMR of Nitroso Compounds
  • Monomer-Dimer Equilibrium: Aromatic C-nitroso compounds can exist in a temperature- and concentration-dependent equilibrium between a colored monomeric (R-N=O) form and a colorless dimeric (azodioxy, R-N(O)=N(O)-R) form.[3][4] This equilibrium can complicate NMR spectra, potentially showing two sets of signals if both species are present. The protocol herein is designed to favor the analysis of the monomer.

  • Magnetic Anisotropy: The nitroso group (–N=O) exhibits strong magnetic anisotropy, which can cause unusual chemical shifts for nearby protons, particularly those in the ortho position.[5] Understanding this effect is crucial for correct spectral assignment.

Molecular Structure and Predicted NMR Features

A clear understanding of the molecular structure is the foundation for spectral interpretation. The numbering convention used throughout this guide is presented below.

Figure 1: Structure of methyl 2-hydroxy-5-nitrosobenzoate with atom numbering.

Experimental Protocols

This section provides a step-by-step methodology for sample preparation and NMR data acquisition. The choices outlined are designed to ensure high-quality, reproducible results.

Materials and Equipment
  • Analyte: Methyl 2-hydroxy-5-nitrosobenzoate (purity >98%)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Rationale: CDCl₃ is a common, non-polar solvent suitable for many organic compounds. DMSO-d₆ is a more polar option that can be useful if solubility is an issue and will preserve the hydroxyl proton signal, preventing rapid exchange that can occur in other solvents.

  • Internal Standard: Tetramethylsilane (TMS, 0 ppm). Often included in the deuterated solvent.

  • Equipment: NMR Spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes, volumetric flasks, and micropipettes.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of methyl 2-hydroxy-5-nitrosobenzoate.

  • Dissolution: Transfer the sample into a clean, dry vial. Using a micropipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆).

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogenous solution is essential. The monomeric form of nitrosobenzene derivatives is often blue or green, so the solution may be colored.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • D₂O Exchange (Optional): To confirm the hydroxyl proton signal, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the -OH proton will diminish or disappear.[6][7]

Protocol 2: NMR Data Acquisition

The following workflow visualizes the path from a prepared sample to final data interpretation.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 10-15 mg sample in ~0.6 mL deuterated solvent Acq_H1 Acquire 1H NMR Spectrum (16-32 scans) Prep->Acq_H1 Acq_C13 Acquire 13C NMR Spectrum (Proton Decoupled, >1024 scans) Acq_H1->Acq_C13 Process Fourier Transform, Phase & Baseline Correction Acq_C13->Process Integrate Integrate 1H signals Process->Integrate Assign Assign peaks based on δ, multiplicity, and J-coupling Integrate->Assign Report Generate Final Report Assign->Report

Figure 2: Experimental workflow for NMR characterization.

¹H NMR Acquisition Parameters (400 MHz Example):

ParameterRecommended ValueRationale
Pulse Programzg30 or similarStandard 30° pulse for quantitative analysis.
Number of Scans (NS)16 - 32Provides good signal-to-noise for a ~10 mg sample.
Relaxation Delay (D1)2.0 sAllows for adequate relaxation of protons, improving quantitation.
Acquisition Time (AQ)~4.0 sEnsures good digital resolution.
Spectral Width (SW)~16 ppmCovers the full range of expected proton chemical shifts.

¹³C NMR Acquisition Parameters (100 MHz Example):

ParameterRecommended ValueRationale
Pulse Programzgpg30 or similarStandard proton-decoupled experiment with a 30° pulse.
Number of Scans (NS)≥ 1024Required due to the low natural abundance of ¹³C.
Relaxation Delay (D1)2.0 sStandard delay for qualitative spectra.
Acquisition Time (AQ)~1.0 sStandard for ¹³C acquisition.
Spectral Width (SW)~220 ppmCovers the full range of expected carbon chemical shifts.

Data Interpretation and Expected Spectra

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the monomeric form of methyl 2-hydroxy-5-nitrosobenzoate. Predictions are based on established principles of substituent effects and typical coupling constants in aromatic systems.[8][9][10]

Predicted ¹H NMR Spectrum

The aromatic region will display an AMX spin system.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationNotes
-OH10.0 - 11.0Singlet (broad)-1HChemical shift is highly dependent on solvent and concentration. Signal will exchange with D₂O.[7]
H68.0 - 8.2Doublet (d)⁴J(H6-H4) ≈ 2-3 Hz1HExpected to be the most downfield aromatic proton due to its ortho position relative to the electron-withdrawing nitroso group.[8]
H47.5 - 7.7Doublet of Doublets (dd)³J(H4-H3) ≈ 8-9 Hz, ⁴J(H4-H6) ≈ 2-3 Hz1HCoupled to both H3 (ortho) and H6 (meta).[11]
H37.0 - 7.2Doublet (d)³J(H4-H3) ≈ 8-9 Hz1HExpected to be the most upfield aromatic proton, being ortho to the electron-donating -OH group.
-OCH₃3.9 - 4.0Singlet (s)-3HTypical chemical shift for a methyl ester.[12]
Predicted ¹³C NMR Spectrum
Carbon AssignmentPredicted δ (ppm)Notes
C=O (Ester)168 - 172Typical range for an ester carbonyl carbon.
C2 (-OH)155 - 160Ipso-carbon attached to the hydroxyl group, shifted downfield.
C5 (-NO)145 - 150The nitroso group has a significant deshielding effect on the ipso-carbon.[13]
C1 (-COOCH₃)120 - 125Quaternary carbon, expected to have a lower intensity.
C6125 - 130Carbon ortho to the nitroso group.
C4122 - 127Carbon para to the hydroxyl group.
C3118 - 122Carbon ortho to the hydroxyl group, expected to be the most upfield aromatic carbon.
-OCH₃52 - 55Typical chemical shift for a methyl ester carbon.[12]

References

  • PrepChem. (n.d.). Synthesis of methyl-2-hydroxy-5-nitro-benzoate. Retrieved from PrepChem.com. [Link]

  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]

  • ResearchGate. (2009). Electrochemical reduction of nitroso compounds: Voltammetric, UV-vis and EPR characterization of ortho- and meta-nitrosotoluene derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Nitrosobenzene Derivatives via Nitrosodesilylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • LinkedIn. (n.d.). The Role of Methyl 2-hydroxy-5-nitrobenzoate in Pharmaceutical Innovation. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • De Gruyter. (n.d.). Aromatic C-nitroso Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • R Discovery. (1970). Nuclear magnetic resonance spectra of nitrosobenzenes. Anomalous chemical shifts in ortho-substituted nitrosobenzenes. Retrieved from [Link]

  • ACS Publications. (1951). Spectroscopic Study of the Monomer and the Dimer in Nitrosobenzene Derivatives. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d₆). Retrieved from [Link]

  • MDPI. (2017). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. Molecules. [Link]

  • National Center for Biotechnology Information. (2020). Data on GC/MS elution profile, ¹H and ¹³C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief. [Link]

  • Chemical Synthesis Database. (2025). methyl 5-hydroxy-2-methyl-3-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Preparations of C-Nitroso Compounds. Chemical Reviews. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Canadian Science Publishing. (1966). Photochemistry of nitroso compounds in solution. V. Photolysis of N-nitrosodialkylamines. Canadian Journal of Chemistry. [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • ACS Publications. (2017). Solid-State ¹⁵N and ¹⁷O NMR Studies of S-Nitrosothiols. The Journal of Physical Chemistry B. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • ACS Publications. (1983). Solid-state nitrogen-15 NMR studies of the nitroso group in the nitrosobenzene dimer and p-nitroso-N,N-dimethylaniline. Journal of the American Chemical Society. [Link]

Sources

Application

Application Notes and Protocols: Preparing Stock Solutions of Methyl 2-hydroxy-5-nitrosobenzoate for Cell Culture Applications

Introduction Methyl 2-hydroxy-5-nitrosobenzoate is a nitrosoaromatic compound of interest for various cell-based assays, potentially as a nitric oxide (NO) donor or as a modulator of cellular signaling pathways. The nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-hydroxy-5-nitrosobenzoate is a nitrosoaromatic compound of interest for various cell-based assays, potentially as a nitric oxide (NO) donor or as a modulator of cellular signaling pathways. The nitroso functional group (-N=O) is a key feature of many biologically active molecules; however, compounds in the N-nitroso class are often associated with potential carcinogenicity and require specific handling procedures to ensure laboratory safety.[1][2][3]

The successful and reproducible use of any small molecule in cell culture hinges on the proper preparation of stock solutions. Errors in concentration, solvent choice, sterility, or storage can lead to inconsistent results, cytotoxicity, or complete experimental failure. This guide provides a comprehensive, principles-based protocol for preparing sterile, high-concentration stock solutions of methyl 2-hydroxy-5-nitrosobenzoate. It emphasizes the causality behind each step, ensuring that researchers, scientists, and drug development professionals can confidently and safely incorporate this compound into their experimental workflows.

Section 1: Compound Profile & Critical Safety Precautions

A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol. As methyl 2-hydroxy-5-nitrosobenzoate is not a widely commercialized reagent, specific experimental data is limited. The following profile is based on its chemical structure and data from structurally related compounds.

Physicochemical Properties
PropertyValue / DescriptionRationale / Source
Molecular Formula C₈H₇NO₄Based on chemical structure.
Molecular Weight 181.15 g/mol Calculated from the molecular formula.
Appearance Likely a colored solid (yellow, green, or brown).Nitrosoaromatic compounds are often colored.
Water Solubility Predicted to be low to insoluble.The presence of the aromatic ring and methyl ester group confers hydrophobicity.[4][5]
Organic Solvent Solubility Predicted to be soluble in DMSO, ethanol, and other polar organic solvents.Common for small organic molecules used in drug discovery.[6]
Critical Safety Information: Handling N-Nitroso Compounds

WARNING: Many N-nitroso compounds are classified as potential or confirmed carcinogens and are genotoxic, meaning they can directly damage DNA.[2][7][8][9] All handling of this compound, especially in its powdered form, must be performed with strict adherence to safety protocols.

  • Engineering Controls: Always handle solid methyl 2-hydroxy-5-nitrosobenzoate and concentrated stock solutions within a certified chemical fume hood to prevent inhalation of powders or aerosols.[6][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, nitrile gloves (check for compatibility with the chosen solvent), and safety glasses with side shields.[6][11]

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) as hazardous chemical waste according to your institution's guidelines.

  • Exposure Response: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[12] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[11][12] Always consult the material's Safety Data Sheet (SDS) if available; if not, treat it with the highest level of caution.

Section 2: The "Why": Core Principles of Stock Solution Preparation

Simply listing steps is insufficient. Understanding the scientific reasoning behind the protocol ensures it can be adapted and troubleshooting is more effective.

The Rationale for Concentrated Stocks

Preparing a highly concentrated stock solution (e.g., 10 mM, which is 1000x to 10,000x the typical final working concentration) is a cornerstone of cell culture pharmacology.[13][14]

  • Minimizing Solvent Cytotoxicity: Cells are sensitive to organic solvents like Dimethyl Sulfoxide (DMSO). By using a concentrated stock, only a minuscule volume is added to the culture medium, keeping the final solvent concentration well below cytotoxic levels (typically ≤0.1%).[6][15]

  • Improving Accuracy: Pipetting very small volumes of liquids is inherently inaccurate. It is far more precise to dispense 1 µL of a 10 mM stock than 100 µL of a 100 µM stock to achieve the same final concentration in 1 mL.

  • Conservation of Reagent: Small-molecule compounds can be expensive or synthesized in limited quantities. Preparing a single, concentrated stock that can be used for many experiments is efficient and conserves the material.[14]

Solvent Selection: DMSO as the Primary Choice

The ideal solvent must dissolve the compound at a high concentration while being minimally harmful to the cells at its final, diluted concentration.

  • Dimethyl Sulfoxide (DMSO): Cell culture-grade, anhydrous DMSO is the most common and recommended solvent for non-polar small molecules.[6][10] It is a powerful solvent and is miscible with water and culture medium.

  • Ethanol: While an option, ethanol can have more pronounced biological effects on cells, and its higher volatility can lead to concentration changes if not handled carefully.

  • Aqueous Buffers (e.g., PBS): Due to the compound's predicted low water solubility, using aqueous buffers to create a concentrated stock is not feasible.

Sterility is Non-Negotiable

Cell culture media is designed to support growth, and it will readily grow bacteria or fungi if contaminated.[16] Stock solutions are a primary potential vector for contamination.

  • Autoclaving (Not Recommended): Heat-sterilization is unsuitable for most organic small molecules. The high temperatures (121°C) will likely cause chemical degradation.[17]

  • Sterile Filtration (Required): The only reliable method for sterilizing a chemical stock solution is filtration through a 0.22 µm pore size filter. This physically removes microbial contaminants without affecting the compound.[18][19][20]

Section 3: Experimental Protocol for a 10 mM Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution in DMSO.

Materials and Equipment
  • Methyl 2-hydroxy-5-nitrosobenzoate (solid powder)

  • Anhydrous, cell culture-grade DMSO

  • Analytical balance (located in a fume hood)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or covered in foil)

  • Sterile, individually wrapped 1 mL syringe

  • Sterile 0.22 µm syringe filter (ensure it is compatible with DMSO, e.g., PTFE or PVDF)

  • Calibrated P20, P200, and P1000 micropipettes with sterile, low-retention tips

  • Vortex mixer

Step-by-Step Methodology
  • Calculation (The Foundation):

    • The goal is a 10 mM (millimolar) solution, which is 0.010 moles per liter.

    • The molecular weight (MW) of the compound is 181.15 g/mol .

    • Mass (mg) = Concentration (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 181.15 g/mol x 1000 mg/g = 1.81 mg

    • Therefore, you will weigh 1.81 mg of the compound to prepare 1 mL of a 10 mM stock solution.

  • Weighing (Safety First):

    • Inside a chemical fume hood, place a sterile microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh 1.81 mg of methyl 2-hydroxy-5-nitrosobenzoate powder directly into the tube. Record the exact mass.

    • Expert Tip: It is often easier and more accurate to weigh a slightly different amount (e.g., 2.10 mg) and adjust the volume of DMSO accordingly to achieve the desired 10 mM concentration. For 2.10 mg, the required volume would be: (2.10 mg / 1.81 mg) * 1 mL = 1.16 mL.

  • Dissolution (Ensuring Homogeneity):

    • Using a calibrated micropipette, add the calculated volume of sterile DMSO (e.g., 1 mL for 1.81 mg) to the tube containing the powder.

    • Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. The solution should be clear, with no visible particulates.

  • Sterilization (Protecting Your Cells):

    • Unwrap the 1 mL syringe and the 0.22 µm syringe filter inside a sterile environment (e.g., a laminar flow hood).

    • Securely attach the filter to the syringe tip with a twisting motion to ensure a tight Luer-lock seal.

    • Draw the entire dissolved compound solution into the syringe.

    • Invert the syringe and expel any air.

    • Carefully dispense the solution through the filter into a new, sterile, light-protecting (amber) tube. You will lose a small volume (the "hold-up volume") in the filter.

  • Aliquoting and Labeling (Preserving Integrity):

    • To avoid repeated freeze-thaw cycles which can degrade the compound, immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL aliquots in sterile 0.5 mL tubes).[13][21]

    • Label each aliquot clearly with:

      • Compound Name: Methyl 2-hydroxy-5-nitrosobenzoate

      • Concentration: 10 mM

      • Solvent: DMSO

      • Preparation Date & Your Initials

Workflow Visualization

G cluster_prep Preparation Phase (in Fume Hood) cluster_sterile Sterilization Phase (in Biosafety Cabinet) calc 1. Calculate Mass (e.g., 1.81 mg for 1 mL) weigh 2. Weigh Powder into Sterile Tube calc->weigh add_dmso 3. Add Sterile DMSO & Vortex to Dissolve weigh->add_dmso draw 4. Draw Solution into Syringe add_dmso->draw Transfer to BSC filter 5. Attach 0.22µm Filter & Filter into Sterile Tube draw->filter aliquot 6. Aliquot into Single-Use Volumes filter->aliquot store 7. Label & Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile 10 mM stock solution.

Section 4: Long-Term Storage and Handling

Proper storage is critical to maintain the compound's potency over time.

ParameterRecommendationRationale
Temperature -20°C for routine use (months).-80°C for archival/long-term storage (years).Low temperatures slow down chemical degradation processes.[13][22]
Light Store in amber tubes or tubes wrapped in foil.Nitroso and other light-sensitive functional groups can be degraded by exposure to light, especially UV.[13][23]
Freeze/Thaw Avoid at all costs. Use single-use aliquots.Repeated temperature cycling can cause compound precipitation and degradation.[21]
Procedure for Use:
  • Remove one aliquot from the freezer.

  • Thaw at room temperature, protected from light.

  • Vortex briefly to ensure homogeneity before opening.

  • Use the required amount for dilution.

  • Discard any unused portion of the thawed aliquot. Do not refreeze.

Section 5: Dilution to a Final Working Concentration

The final step is the accurate dilution of the stock into your cell culture medium.

Example: Preparing a 10 µM Working Solution

Let's say you want to treat cells in a well containing 2 mL of culture medium with a final concentration of 10 µM .

  • Use the Dilution Formula (C₁V₁ = C₂V₂):

    • C₁ (Stock Concentration) = 10 mM = 10,000 µM

    • C₂ (Final Concentration) = 10 µM

    • V₂ (Final Volume) = 2 mL

    • V₁ (Volume of Stock to Add) = ?

    • V₁ = (C₂ x V₂) / C₁ = (10 µM x 2 mL) / 10,000 µM = 0.002 mL = 2 µL

  • Procedure:

    • Aseptically add 2 µL of the 10 mM stock solution to the 2 mL of pre-warmed cell culture medium.

    • Mix thoroughly by gentle pipetting before adding the treated medium to your cells.

    • This results in a final DMSO concentration of 0.1% (2 µL in 2000 µL), which is well-tolerated by most cell lines.

  • Crucial Control: Always prepare a "vehicle control" by adding 2 µL of pure DMSO to 2 mL of medium and treating a parallel set of cells. This ensures that any observed effects are due to the compound and not the solvent.[6]

Dilution Strategy Visualization

G stock 10 mM Stock in DMSO (Aliquot) pipette Add 2 µL (C1V1 = C2V2) stock->pipette medium Cell Culture Medium (e.g., 2 mL) medium->pipette final Final Working Solution 10 µM Compound 0.1% DMSO pipette->final

Caption: Dilution of the concentrated stock into cell culture medium.

References

  • Title: UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY. Source: Vertex AI Search Grounding API.
  • Title: Preparing Stock Solutions. Source: PhytoTech Labs.
  • Title: Methyl 2-hydroxy-5-nitrobenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals. Source: Thermo Fisher Scientific.
  • Title: Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. Source: AntBio.
  • Title: The Role of Methyl 2-hydroxy-5-nitrobenzoate in Pharmaceutical Innov
  • Title: Stock Solutions.
  • Title: Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol. Source: Benchchem.
  • Title: N-NITROSO COMPOUNDS. Source: Delaware Health and Social Services.
  • Title: DNA damage induced by seven N-nitroso compounds in primary cultures of human and r
  • Title: Safety Data Sheet: N-Nitroso-pyrrolidine. Source: Chemos GmbH&Co.KG.
  • Title: N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. Source: News-Medical.net.
  • Title: Media Sterilization – Plant Tissue Culture Protocol. Source: Sigma-Aldrich.
  • Title: Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models. Source: PMC (PubMed Central).
  • Title: N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. Source: NCBI.
  • Title: Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays.
  • Title: Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Title: In cell culture, what is the appropriate solvent for a drug other than DMSo?
  • Title: Can I store the drug solution made in cell culture media?
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  • Title: Optimizing Compound Storage for Long-Term Stability and Safety. Source: GMP Plastics.
  • Title: An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid. Source: Benchchem.
  • Title: How can I keep an extract sterile in order to test it in cell cultures?
  • Title: Media Sterilization – Plant Tissue Culture Protocol. Source: Merck.
  • Title: Methyl 2-hydroxy-5-nitrobenzoate, 98% 50 g | Buy Online | Thermo Scientific Chemicals. Source: Thermo Fisher Scientific.

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Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of methyl 2-hydroxy-5-nitrosobenzoate in aqueous media

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous solubility of methyl 2-hydroxy-5-nitrosobenzoate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous solubility of methyl 2-hydroxy-5-nitrosobenzoate . Here, we deconstruct the chemical causality behind its insolubility and provide self-validating, field-proven workflows to ensure your in vitro and in vivo assays succeed.

Part 1: Diagnostic Overview & Chemical Causality

Methyl 2-hydroxy-5-nitrosobenzoate presents a classic "brick dust" and "grease ball" solubility challenge. Understanding why it resists aqueous dissolution is the first step to overcoming it:

  • Loss of the Ionizable Carboxyl Group: Unlike its parent compound (5-nitrososalicylic acid), the esterification of the carboxyl group removes the primary moiety responsible for aqueous solubility at physiological pH.

  • High Lattice Energy: The planar aromatic ring, combined with strong intermolecular hydrogen bonding between the phenolic hydroxyl and the nitroso/ester groups, creates a highly stable, tightly packed crystal lattice.

  • Tautomeric Complexity: The molecule exists in a solvent-dependent equilibrium between its nitroso-phenol form and its quinone-monoxime tautomer. Thermodynamic studies on related nitrosalicylic acids indicate that this tautomerization heavily dictates solvation dynamics[1].

  • pKa Shift: The strongly electron-withdrawing nitroso group lowers the pKa of the phenol. While this allows for partial deprotonation at pH 7.4, the resulting phenolate anion is often insufficient to overcome the extreme lipophilicity of the molecule without excipient assistance.

ChemicalLogic Solid Highly Crystalline State (Strong Intermolecular H-Bonds) Nitroso Nitroso-Phenol Tautomer (Lipophilic, Neutral pH) Solid->Nitroso Dissolution in Organic Solvent Quinone Quinone-Oxime Tautomer (Lipophilic, Neutral pH) Nitroso->Quinone Tautomeric Equilibrium Anion Phenolate Anion (Water Soluble, pH > 7.5) Nitroso->Anion pH Adjustment (Alkalization) Complex Cyclodextrin Inclusion Complex (Shielded Hydrophobicity) Nitroso->Complex HP-β-CD Encapsulation Quinone->Anion pH Adjustment (Alkalization)

Chemical logic of methyl 2-hydroxy-5-nitrosobenzoate solubilization and tautomerism.

Part 2: Troubleshooting FAQs

Q: I dissolved the compound in 100% DMSO at 50 mM, but it instantly crashes out when I add it to my cell culture media. How do I prevent this? A: You are experiencing solvent-shift precipitation. DMSO acts as a "spring," holding the highly lipophilic compound in solution. When diluted in water, the DMSO diffuses away rapidly, leaving the compound without a solvation shell, causing it to precipitate[2]. Causality & Solution: To prevent this, you must provide a "parachute." Pre-mix your DMSO stock with a surfactant (like 0.1% Tween-80) or a carrier protein (like BSA) before adding it to the aqueous media. This lowers the interfacial tension and provides hydrophobic pockets for the compound to reside in, maintaining a supersaturated state[3].

Q: Can I increase the solubility by simply raising the pH of my buffer? A: Yes, but with strict limitations. The phenolic hydroxyl group can be deprotonated by alkalizing the solution (pH > 8.0), which converts the molecule into a water-soluble phenolate anion[2]. Causality & Solution: However, methyl esters are susceptible to base-catalyzed hydrolysis. If you maintain the compound at a high pH for extended periods, you risk hydrolyzing the methyl ester back to 2-hydroxy-5-nitrosobenzoic acid. If you use pH adjustment, do it immediately prior to your assay and verify compound integrity via LC-MS[4].

Q: What is the best excipient for in vivo dosing of this compound? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. Causality & Solution: The hydrophobic cavity of HP-β-CD perfectly accommodates the lipophilic aromatic ring of the nitrosobenzoate, while its hydrophilic exterior ensures excellent solubility in aqueous vehicles like PBS[3]. This avoids the toxicity associated with high concentrations of organic co-solvents like DMSO or Cremophor in animal models.

Part 3: Quantitative Data Presentation

Table 1: Comparative Efficacy of Solubilization Strategies for Methyl 2-hydroxy-5-nitrosobenzoate

StrategyMechanism of ActionEst. Max SolubilityFormulation StabilityPrimary Application
100% DMSO Stock Disruption of crystal lattice via strong polar aprotic solvation> 50 mMHigh (Months at -20°C)Long-term storage; Primary stock
DMSO + Tween-80 (1%) in PBS Micellar encapsulation ("Parachute" effect)100 - 500 µMLow (Hours to Days)In vitro cell culture assays
pH Adjustment (pH 8.5) Ionization of phenolic hydroxyl group1 - 5 mMLow (Risk of ester hydrolysis)Acute biochemical assays
20% (w/v) HP-β-CD in Water Host-guest inclusion complexation5 - 10 mMHigh (Weeks at 4°C)In vivo dosing (IV, IP, PO)

Part 4: Validated Experimental Protocols

The following workflows are designed as self-validating systems . They include built-in diagnostic steps to ensure that you are working with a true solution rather than a micro-suspension, which is a frequent cause of failed assays and poor bioavailability[5].

SolubilizationWorkflow Start Methyl 2-hydroxy-5-nitrosobenzoate (Crystalline Solid) App Determine Target Application Start->App InVitro In Vitro Assays (Aqueous Buffers) App->InVitro InVivo In Vivo Dosing (High Concentration) App->InVivo DMSO Primary Solubilization (100% DMSO Stock) InVitro->DMSO HPBCD Complexation Workflow (20% w/v HP-β-CD in Water) InVivo->HPBCD Dilution Aqueous Dilution (PBS/Media) DMSO->Dilution Check Visual & Spec Check (OD600 < 0.05?) Dilution->Check AddExcipient Add 'Parachute' Excipient (0.1% Tween-80 or BSA) Check->AddExcipient Precipitate Forms Success Stable Solubilized State Check->Success Clear Solution AddExcipient->Success Sonication Sonication & pH Adjustment (Titrate to pH 7.4) HPBCD->Sonication Sonication->Success

Decision tree for selecting the optimal solubilization workflow based on target application.

Protocol A: Preparation of a Solubilized Stock for In Vitro Assays (The "Spring and Parachute" Method)

This protocol uses spectrophotometry and centrifugation to confirm that the compound is truly dissolved.

  • Primary Solubilization (The Spring): Weigh exactly 1.97 mg of methyl 2-hydroxy-5-nitrosobenzoate (MW ≈ 197.15 g/mol ) and dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM master stock. Vortex until visually clear.

  • Parachute Preparation: Prepare a receiving aqueous buffer containing 0.1% (v/v) Tween-80 or 0.1% (w/v) Bovine Serum Albumin (BSA) in PBS (pH 7.4).

  • Controlled Dilution: Dropwise, add 10 µL of the 10 mM DMSO stock to 990 µL of the receiving buffer while vortexing continuously. (Final concentration: 100 µM, 1% DMSO).

  • Validation Step 1 (Centrifugation): Centrifuge the final solution at 10,000 × g for 10 minutes at room temperature. Carefully inspect the bottom of the microcentrifuge tube.

    • Causality Check: If a pellet forms, the thermodynamic solubility limit has been exceeded, and the solution is invalid.

  • Validation Step 2 (Optical Density): Transfer 100 µL of the supernatant to a clear 96-well plate. Measure the optical density (OD) at 600 nm using a microplate reader.

    • Causality Check: A true solution will have an OD600 < 0.05. Higher values indicate light scattering from colloidal aggregates or micro-precipitates.

Protocol B: Cyclodextrin Complexation for In Vivo Formulation

This protocol uses HPLC to verify the final concentration, ensuring the dose administered to animal models is accurate.

  • Excipient Preparation: Dissolve 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 800 µL of sterile Water for Injection (WFI) to create a 20% (w/v) solution[3].

  • API Addition: Add 2.0 mg of methyl 2-hydroxy-5-nitrosobenzoate powder directly to the HP-β-CD solution.

  • Complexation via Sonication: Probe-sonicate the suspension on ice for 3 cycles of 30 seconds (50% amplitude).

    • Causality Check: Sonication provides the kinetic energy required to break the crystal lattice, allowing the cyclodextrin cavities to encapsulate the monomeric API molecules[5].

  • Equilibration: Place the solution on a rotary shaker at room temperature for 2 hours to allow the host-guest complexation equilibrium to stabilize.

  • Validation Step (Filtration & HPLC): Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved API. Dilute a 10 µL aliquot of the filtrate 1:100 in mobile phase and inject into an HPLC system. Compare the peak area against a standard curve generated from the DMSO stock to determine the exact final concentration.

References[2] Solubility enhancement techniques: A comprehensive review. wjbphs.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0ceSEtoOn_aVvsCeVAR8dQhO8IyfP41hb6PmW9A0gz9mw6grB4POxh7jRRSe_AkHBVxUNMQUvElq1lJbiy_O7fREEDJLxrV5eYTFF29greYaide1MISPo_dmTxztwihiB5FgEmJBnjvNxUbCyEJM8Brp4V2mjC-E2tSuURgwRj0si[3] Aqueous solubility-enhancing excipient technologies: a review of recent developments. europeanpharmaceuticalreview.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdcb_davDqNZu9cvMqBGTI6MeLEpWlBCndCrTPSmf0t1StpqCpbhQ7u4rYKx5C88JYsF6fTmjmZKEEQKVyag3ZX7gAyoJ2kNM1k1VNaUsvx0fH8Li-e_kMnoZaYkxsHMc4hWeTrXJIHdIc2z_ep0ef_9BLuoPAxSucA-R4k5Ti2X8oqsER-dWZRo-7Ey5lp_BFnxMMnOgqyFVzyINVeciiVPcHj3Go3Tt-uCpFe830PDa0NsRvwwtejAkVd0gkSu4Y8so-dA==[1] Solubility of 5-Nitro- and 3-Nitrosalicylic Acids in an Acetic Acid/Nitric Acid Mixture. researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXfv6cETppVvmj2-lc3W_gZG2PIdkJmtLg4P1iGlpjmQNIrmrM2eWSCTHUeJlxQ95gWa6FxvyjeMEEuaU3g0nVLC4zBxNNUriDGRORD4d2oEBaJ3__PyNR_V7vlHMkOLiSvNZTIyfneL8oK63qGZuWadwt0AjI5SDTVYzdnV7HIVz113HYh4tLedDxZkKjwDM8bKtkLGqVESLqdtZHLgg1y4y6JBxg5MtRlm4vTHQRlISi-p_x2ZuswFLIwFaOWCzDFzkB[5] Contemporary Review on Solubility Enhancement Techniques. jddtonline.info. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc6Rzi6pqxhceYQ7TNcPo-8saChAIOCtxTLXH5LEZZzFl0AFOmDiwncd0sJRP5w1d8r2a_JfhTV68lMWX3emeYQRbx9dd3IbI16E2TJwCm-wro_GZFmjPfKgzW5iIizLOu9y97BiO_cVnvKYFGqFuocW0=[4] US20240208913A1 - Aryl hydrocarbon receptor agonists and uses thereof. google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb_xprtejZgE0_rMZ_2qKhafte34ELiFvvVFFwWjdofcox_COC8-wonys9aFwsFvpF80ora7PLxBanLuTo9wn60o0OLTKF6KCsMTe7vtbDcpu1oxHE7z_d4uofP0Klg9939W_ZazJHn7K4t7WJZQ==

Sources

Optimization

Optimizing recrystallization conditions for methyl 2-hydroxy-5-nitrosobenzoate purity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the purification of highly functionalized, labile...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the purification of highly functionalized, labile intermediates. Methyl 2-hydroxy-5-nitrosobenzoate (CAS: 202117-16-6) is a critical building block in the synthesis of complex therapeutics, including aryl hydrocarbon receptor (AhR) agonists[1]. However, its recrystallization is notoriously difficult due to its structural dynamics and thermal sensitivity.

This guide moves beyond basic protocols to provide a mechanistic understanding of the compound's behavior, ensuring your purification workflows are robust, reproducible, and self-validating.

Mechanistic Foundations: The "Why" Behind the Challenges

To successfully crystallize methyl 2-hydroxy-5-nitrosobenzoate, you must control three competing chemical phenomena:

  • Nitrosophenol ⇌ Quinone-Oxime Tautomerism: The hydroxyl and nitroso groups situated para to each other participate in a dynamic tautomeric equilibrium[2]. The compound does not exist as a single static structure in solution. Depending on the solvent environment, it fluctuates between a true nitrosophenol (often green/blue) and a quinone monoxime (yellow/brown). Polar solvents strongly stabilize the oxime form via hydrogen bonding, while non-polar solvents favor the nitroso form[3]. This dynamic state is the primary cause of "oiling out" during crystallization, as the solute exists as a mixture of species with differing solubilities.

  • Thermal Lability: The nitroso group is highly sensitive to thermal stress. Prolonged heating above 50°C initiates irreversible polymerization and degradation, typically observed as a black, tarry residue.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis. The inherent acidity of the phenolic proton, combined with trace moisture at elevated temperatures, can rapidly convert the ester into 2-hydroxy-5-nitrosobenzoic acid.

Figure 1: Tautomeric equilibrium and degradation pathways of methyl 2-hydroxy-5-nitrosobenzoate.

Troubleshooting FAQs

Q1: My recrystallization yields a black, sticky tar instead of crystals. What went wrong? A1: This is classic thermal degradation. You likely heated the solvent to boiling (e.g., >60°C). Nitroso compounds cannot withstand the thermal stress of traditional boiling-solvent recrystallization. Solution: Switch to a low-temperature, solvent/anti-solvent crystallization method where complete dissolution occurs below 45°C.

Q2: The product "oils out" as a separate liquid phase rather than forming solid crystals upon cooling. How do I fix this? A2: Oiling out occurs when the compound's melting point is depressed below the solvent's temperature. For this compound, it is exacerbated by the presence of multiple tautomeric forms in solution[2]. Solution: Seed the solution with pure crystals before it reaches the cloud point to provide a nucleation site. Alternatively, use a solvent system that strongly favors one tautomer (e.g., EtOAc/Heptane) to unify the solute's structural state prior to precipitation.

Q3: LC-MS analysis of my recrystallized product shows a mass [M-14] corresponding to the loss of a methyl group. Why? A3: You are observing ester hydrolysis, converting the methyl ester to the corresponding carboxylic acid. This happens if your solvent is not strictly anhydrous or if you used a protic solvent (like methanol) with prolonged heating. Solution: Ensure all solvents are anhydrous and avoid alcohols. Dry your glassware thoroughly before use.

Quantitative Data: Solvent Selection Matrix

Selecting the right solvent is a balance between achieving dissolution at low temperatures and controlling the tautomeric state[3]. Below is a summary of field-tested solvent systems:

Solvent SystemDissolution TempTautomeric State FavoredRisk of Oiling OutRecommendation & Causality
Methanol / Water >60°COximeHighNot Recommended: High risk of ester hydrolysis and thermal degradation.
Toluene 80°CNitrosoMediumNot Recommended: Required dissolution temperature exceeds the thermal stability threshold.
DCM / Hexane 35°CMixedMediumAcceptable: Good for small scales, but rapid evaporation of DCM can cause premature precipitation.
EtOAc / Heptane 40°CMixed (Equilibrates)LowOptimal: EtOAc provides excellent solubility at low heat; Heptane forces controlled crystallization.

Self-Validating Protocol: Low-Temperature Anti-Solvent Crystallization

This protocol is designed to maximize purity while actively preventing thermal degradation and tautomeric oiling out. Every critical step includes a self-validation checkpoint.

Materials Required:

  • Anhydrous Ethyl Acetate (EtOAc)

  • Anhydrous Heptane

  • 0.45 µm PTFE syringe filters (or a jacketed fritted funnel for scale-up)

Step-by-Step Methodology:

  • Dissolution: Suspend crude methyl 2-hydroxy-5-nitrosobenzoate in a minimum volume of anhydrous EtOAc (approx. 5-7 volumes).

  • Gentle Heating: Warm the suspension to exactly 40–45°C using a temperature-controlled water bath. Stir gently until dissolved.

    • Causality: EtOAc is polar enough to dissolve the compound without requiring extreme heat, preserving the labile nitroso group.

  • Hot Filtration: Rapidly filter the warm solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble dimeric impurities or particulates.

    • Validation Checkpoint: The filtrate must be a clear, deep green or yellow-brown solution with absolutely no suspended particulates. If cloudy, re-filter.

  • Anti-Solvent Addition: While maintaining the solution at 40°C, add anhydrous Heptane dropwise with constant stirring. Stop the addition the moment the solution becomes faintly turbid (the cloud point).

    • Validation Checkpoint: The onset of faint, persistent turbidity confirms the saturation point has been reached. If the solution turns milky instantly, you have added Heptane too quickly; add a few drops of EtOAc to clarify.

  • Seeding & Equilibration: Add 1-2 mg of pure methyl 2-hydroxy-5-nitrosobenzoate seed crystals. Hold the temperature at 40°C for 15 minutes.

    • Causality: Holding the temperature allows the tautomeric equilibrium to shift toward the precipitating solid form, preventing oiling out.

  • Controlled Cooling: Cool the mixture slowly (approx. 5°C/hour) to 0–5°C.

    • Causality: Slow cooling prevents local supersaturation, ensuring the exclusion of impurities from the growing crystal lattice.

  • Isolation & Drying: Filter the crystals under vacuum, wash with ice-cold Heptane, and dry under high vacuum at room temperature for 12 hours.

    • Validation Checkpoint: Perform an LC-MS and 1H-NMR (in DMSO-d6) on the dried crystals. The absence of a peak at [M-14] confirms the ester is intact.

Figure 2: Optimized low-temperature anti-solvent recrystallization workflow.

References

  • Source: Google Patents (US20240208913A1)
  • The tautomerism of benzoquinoneoxime–p-nitrosophenol systems Source: Journal of the Chemical Society (Resumed), RSC Publishing URL:[Link]

  • Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study Source: Journal of Molecular Structure (via ResearchGate) URL:[Link]

Sources

Troubleshooting

Resolving co-eluting impurity peaks in methyl 2-hydroxy-5-nitrosobenzoate HPLC analysis

Technical Support Center: Resolving Co-eluting Peaks in Methyl 2-hydroxy-5-nitrosobenzoate HPLC Analysis Analytical Context & Challenges Methyl 2-hydroxy-5-nitrosobenzoate is a complex aromatic molecule featuring an este...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Co-eluting Peaks in Methyl 2-hydroxy-5-nitrosobenzoate HPLC Analysis

Analytical Context & Challenges

Methyl 2-hydroxy-5-nitrosobenzoate is a complex aromatic molecule featuring an ester, a phenolic hydroxyl, and a strongly electron-withdrawing nitroso group[1]. During High-Performance Liquid Chromatography (HPLC) method development, scientists frequently encounter co-eluting impurities such as unreacted precursors (e.g., methyl salicylate), regioisomers, or redox degradation products. Because these impurities share similar molecular weights and core structures, standard reversed-phase approaches often yield insufficient resolution ( Rs​<1.5 ). This guide provides a mechanistic framework to manipulate thermodynamic and kinetic variables to achieve baseline separation.

Diagnostic Workflow

TroubleshootingWorkflow Start Co-eluting Peaks Detected (Methyl 2-hydroxy-5-nitrosobenzoate) CheckPurity Verify Peak Purity (PDA/LC-MS) Start->CheckPurity IsCoelution True Co-elution? CheckPurity->IsCoelution AdjustPH 1. Optimize Mobile Phase pH (Target pH 2.5 - 3.5) IsCoelution->AdjustPH Yes Resolved Baseline Resolution (Rs > 1.5) IsCoelution->Resolved No (Artifact) AdjustGradient 2. Flatten Gradient Slope (Decrease %B/min) AdjustPH->AdjustGradient Rs < 1.5 AdjustPH->Resolved Rs > 1.5 ChangeColumn 3. Change Stationary Phase (e.g., Phenyl-Hexyl) AdjustGradient->ChangeColumn Rs < 1.5 AdjustGradient->Resolved Rs > 1.5 ChangeColumn->Resolved Rs > 1.5

Workflow for resolving co-eluting peaks in methyl 2-hydroxy-5-nitrosobenzoate HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing a shoulder or co-eluting peak with methyl 2-hydroxy-5-nitrosobenzoate. What is the primary thermodynamic driver I should manipulate first? A1: The most critical first step is optimizing the mobile phase pH. Methyl 2-hydroxy-5-nitrosobenzoate contains a phenolic hydroxyl group. The strongly electron-withdrawing nitroso group at the para position significantly lowers the pKa​ of this phenol compared to unsubstituted phenols. If the mobile phase pH is near the pKa​ of the analyte, the molecule exists in a dynamic equilibrium between ionized and unionized states, leading to peak broadening, tailing, or co-elution with neutral impurities. Lowering the pH to 2.5–3.5 using a strong buffer (e.g., phosphate or formate) ensures the molecule is fully protonated (neutral). This maximizes hydrophobic retention on reversed-phase columns and suppresses secondary electrostatic interactions with residual acidic silanol groups on the silica support[2][3].

Q2: I've optimized the pH, but an impurity still co-elutes. How should I adjust my gradient to improve separation? A2: If pH control is insufficient, you must alter the selectivity ( α ) or the retention factor ( k′ ). According to the fundamental resolution equation, decreasing the gradient slope (e.g., reducing the rate of change of %B from 5%/min to 2%/min) specifically in the elution window of the target compound increases the retention factor[4]. This gives the stationary phase more time to differentiate the subtle hydrophobic differences between the nitroso compound and its impurity. If the peaks elute between 40-50% organic modifier, insert a shallow gradient or an isocratic hold at 40% B[5].

Q3: Gradient adjustments failed to resolve the isomer impurity. Which stationary phase offers orthogonal selectivity for nitrosoaromatics? A3: Standard C18 columns rely primarily on dispersive (hydrophobic) interactions. For aromatic compounds with polarizable groups like nitroso and ester functionalities, switching to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase introduces orthogonal retention mechanisms[5]. Phenyl-based columns engage in π−π interactions with the aromatic ring of methyl 2-hydroxy-5-nitrosobenzoate. A PFP column additionally offers strong dipole-dipole and hydrogen-bonding interactions, which are highly effective at resolving regioisomers that have identical hydrophobicity but different spatial charge distributions[4].

Quantitative Data Presentation

To illustrate the causality of parameter adjustments, Table 1 summarizes the typical impact of chromatographic changes on the resolution ( Rs​ ) between methyl 2-hydroxy-5-nitrosobenzoate and a closely eluting regioisomer impurity.

Table 1: Impact of Chromatographic Parameters on Peak Resolution ( Rs​ )

Parameter AdjustedInitial ConditionOptimized ConditionMechanistic RationaleResulting Rs​
Mobile Phase pH pH 5.5 (Acetate)pH 2.5 (Phosphate)Suppresses phenol ionization and secondary silanol interactions.0.8 1.7
Stationary Phase C18 (Endcapped)Phenyl-HexylIntroduces π−π interactions for enhanced aromatic selectivity.1.1 2.4
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)Alters hydrogen-bonding capacity (protic vs. aprotic solvent).1.3 1.9
Gradient Slope 5% B / min2% B / minIncreases retention factor ( k′ ) during the critical elution window.1.2 1.6

Experimental Protocols

Protocol 1: Self-Validating pH Scouting for Nitrosobenzoate Resolution Objective: To determine the optimal mobile phase pH that ensures a single, neutral protonation state for the analyte, thereby maximizing resolution[2]. Self-Validation Control: Spike the sample with a known neutral marker (e.g., toluene) and an acidic marker (e.g., benzoic acid). If the retention time of toluene remains constant across pH changes while benzoic acid shifts, the system validates that the pH change is actively altering ionization states, rather than causing systemic pump/flow errors. Steps:

  • Prepare Mobile Phases: Prepare Mobile Phase A1 at pH 2.5 (0.1% Phosphoric acid in water) and Mobile Phase A2 at pH 5.5 (10 mM Ammonium acetate in water). Prepare Mobile Phase B (Acetonitrile).

  • Equilibrate System: Flush the C18 column with Mobile Phase A1/B (95:5) for at least 10 column volumes until the baseline is stable.

  • Execute Scouting Gradient: Inject the spiked sample mixture. Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Repeat for pH 5.5: Switch to Mobile Phase A2, equilibrate, and repeat the injection under identical gradient conditions.

  • Data Analysis: Calculate the resolution ( Rs​ ) for the target peak pair using the formula Rs​=2(tR2​−tR1​)/(w1​+w2​) . Select the pH condition that yields Rs​>1.5 and exhibits optimal peak symmetry (tailing factor 1.2).

Protocol 2: Orthogonal Stationary Phase Screening Workflow Objective: To exploit alternative retention mechanisms ( π−π , dipole-dipole) when hydrophobic differentiation fails[4][5]. Self-Validation Control: Include a known isomeric pair (e.g., 2-nitrophenol and 4-nitrophenol) in the test mix. If the orthogonal column resolves this standard pair better than the C18 column, the column chemistry is validated as functioning correctly for polarizable aromatic compounds. Steps:

  • Column Selection: Install three columns with identical dimensions (e.g., 150 x 4.6 mm, 3 µm) but orthogonal chemistries: C18, Phenyl-Hexyl, and PFP.

  • Standardize Conditions: Use the optimal mobile phase pH determined in Protocol 1. Set the column oven temperature to 30°C to maintain reproducible thermodynamics.

  • Isocratic Screening: If the co-eluting peaks elute at approximately 45% B in the gradient, set up an isocratic run at 40% B. Inject the sample mixture onto the C18 column.

  • Evaluate Selectivity: Calculate the selectivity factor ( α=k2′​/k1′​ ).

  • Screen Orthogonal Columns: Switch to the Phenyl-Hexyl column, equilibrate, and inject. Repeat for the PFP column.

  • Select Optimal Phase: Choose the column that provides the highest α value and baseline resolution ( Rs​>1.5 ) for methyl 2-hydroxy-5-nitrosobenzoate and its critical impurity.

References

  • BenchChem. "Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives." BenchChem Tech Support. 5

  • BenchChem. "Resolving co-eluting peaks in chromatographic analysis of 9-Ethylguanine." BenchChem Tech Support. 2

  • Google Patents. "US20240208913A1 - Aryl hydrocarbon receptor agonists and uses thereof." 1

  • Chromatography Online. "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations." 4

  • International Journal of Advanced Research. "A Holistic Approach To Hplc Technique for Addressing Process Impurities: Review On Method Development, Optimization, And Validation." 3

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Substitution Reactions with Methyl 2-Hydroxy-5-nitrosobenzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for navigating the challenges of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for navigating the challenges of steric hindrance in substitution reactions involving methyl 2-hydroxy-5-nitrosobenzoate. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.

Understanding the Molecule: Methyl 2-Hydroxy-5-nitrosobenzoate

Methyl 2-hydroxy-5-nitrosobenzoate is a versatile building block in pharmaceutical synthesis due to its unique molecular architecture. The presence of a hydroxyl group, a nitroso group, and a methyl ester on the benzoate ring offers multiple sites for chemical modification. However, the arrangement of these substituents, particularly the ortho-hydroxyl and the adjacent methyl ester, can create significant steric hindrance, complicating substitution reactions.[1]

The hydroxyl group can act as a nucleophile, while the nitroso group has electron-withdrawing properties.[1] This electronic setup influences the reactivity of the aromatic ring in both nucleophilic and electrophilic substitution reactions.

Key Structural Features and Their Implications:
Functional GroupPositionElectronic EffectRole in Steric Hindrance
Hydroxyl (-OH)orthoActivating, ortho-, para-directingHigh
Nitroso (-NO)paraDeactivating, meta-directingModerate
Methyl Ester (-COOCH₃)ortho to -OHDeactivating, meta-directingHigh

This combination of electronic and steric effects necessitates careful consideration of reaction conditions to achieve desired outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during substitution reactions with methyl 2-hydroxy-5-nitrosobenzoate.

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • Starting material is largely unreacted after the expected reaction time.

  • TLC or LC-MS analysis shows minimal product formation.

Root Cause Analysis: The aromatic ring of methyl 2-hydroxy-5-nitrosobenzoate is activated towards nucleophilic attack by the electron-withdrawing nitroso group at the para position. However, the ortho-hydroxyl and methyl ester groups can sterically hinder the approach of the nucleophile to the ipso-carbon.[2]

Solutions & Optimization Strategies:

  • Choice of Nucleophile:

    • Problem: Bulky nucleophiles will face significant steric repulsion.

    • Solution: Opt for smaller, highly reactive nucleophiles. For instance, if using an alcohol, convert it to its more nucleophilic alkoxide form using a strong, non-nucleophilic base like sodium hydride (NaH).[3]

  • Solvent Selection:

    • Problem: Protic solvents can solvate and deactivate the nucleophile.

    • Solution: Employ polar aprotic solvents such as DMSO, DMF, or NMP. These solvents effectively solvate the counter-ion of the nucleophile, leaving the anionic nucleophile more "naked" and reactive.[3]

  • Temperature and Reaction Time:

    • Problem: Insufficient thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature. Microwave-assisted synthesis can be particularly effective in rapidly heating the reaction mixture and reducing reaction times.[3]

  • Leaving Group Modification (if applicable):

    • Problem: If a substitution reaction is being attempted where a group other than the nitroso or hydroxyl is the intended leaving group, its lability is crucial.

    • Solution: In SNAr reactions, the reactivity order for halogen leaving groups is F > Cl ≈ Br > I.[3] If your substrate has a different leaving group, consider if a fluoro-substituted analog could be synthesized.

Issue 2: Undesired Side Reactions and Poor Selectivity in Electrophilic Aromatic Substitution (EAS)

Symptoms:

  • Formation of multiple products, including polysubstituted and isomeric byproducts.

  • Difficulty in isolating the desired product.

Root Cause Analysis: The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions.[4] While the para position is blocked by the nitroso group, the remaining ortho position (C6) is sterically hindered by the adjacent hydroxyl group and the methyl ester at C1. The electronic activation can sometimes override the steric hindrance, leading to a mixture of products.

Solutions & Optimization Strategies:

  • Choice of Reagent and Catalyst:

    • Problem: Highly reactive electrophiles can lead to a lack of selectivity and potential side reactions like oxidation.[5]

    • Solution: Use milder reagents and appropriate catalysts. For example, in bromination, instead of using highly reactive bromine water, consider N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride to favor monobromination.[5] For Friedel-Crafts reactions, which are prone to rearrangements and polysubstitution, Friedel-Crafts acylation followed by reduction is often a better route for introducing alkyl groups in a controlled manner.[6]

  • Controlling Reaction Temperature:

    • Problem: Higher temperatures can provide enough energy to overcome steric barriers, leading to substitution at less favorable positions.

    • Solution: Run the reaction at lower temperatures to enhance selectivity for the kinetically favored product.[5]

  • Protecting Groups:

    • Problem: The high reactivity of the hydroxyl group can lead to undesired side reactions.

    • Solution: Consider protecting the hydroxyl group as an ether or an ester. This will reduce its activating effect and can also introduce additional steric bulk to direct the electrophile to a different position if desired. The protecting group can be removed in a subsequent step.

Issue 3: Saponification of the Methyl Ester During Base-Catalyzed Reactions

Symptoms:

  • Formation of the corresponding carboxylic acid as a major byproduct.

  • Difficult purification due to the similar polarity of the desired product and the carboxylic acid byproduct.

Root Cause Analysis: The methyl ester is susceptible to hydrolysis (saponification) under basic conditions, especially at elevated temperatures.[7] Many substitution reactions, particularly SNAr, employ basic conditions to deprotonate the nucleophile or the phenolic hydroxyl group.

Solutions & Optimization Strategies:

  • Choice of Base:

    • Problem: Strong, nucleophilic bases like NaOH or KOH will readily attack the ester.

    • Solution: Use non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are generally sufficient to deprotonate phenols without causing significant saponification.

  • Reaction Temperature and Time:

    • Problem: Prolonged reaction times at high temperatures increase the likelihood of saponification.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Alternative Synthetic Route:

    • Problem: If basic conditions are unavoidable and saponification is persistent, the synthetic strategy may need to be altered.

    • Solution: Consider performing the substitution reaction on the corresponding carboxylic acid (2-hydroxy-5-nitrosobenzoic acid) and then esterifying the product in a final step.

Frequently Asked Questions (FAQs)

Q1: Can I perform a Friedel-Crafts alkylation on methyl 2-hydroxy-5-nitrosobenzoate?

A1: It is challenging. The hydroxyl group is strongly activating, but it can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring.[8] Furthermore, the nitroso group is deactivating. This combination of effects, along with the steric hindrance, makes Friedel-Crafts alkylation difficult. Friedel-Crafts acylation might be a more viable option under carefully controlled conditions, but it is also likely to be low-yielding.

Q2: How can I selectively perform a substitution at the hydroxyl group (O-alkylation)?

A2: O-alkylation is a common reaction for phenols. To achieve this with methyl 2-hydroxy-5-nitrosobenzoate while minimizing side reactions:

  • Deprotonation: Use a mild, non-nucleophilic base like K₂CO₃ in a polar aprotic solvent like acetone or DMF. This will generate the more nucleophilic phenoxide.

  • Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, ethyl bromide) and heat the reaction mixture.

  • Monitoring: Follow the reaction progress by TLC to avoid prolonged heating, which could lead to ester hydrolysis if any water is present.

Q3: Is it possible to reduce the nitroso group to an amine?

A3: Yes, the nitroso group can be reduced to an amino group. This transformation is analogous to the reduction of a nitro group.[9] Common reducing agents for this purpose include:

  • Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst.

  • Metal/Acid Reduction: Tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

This reduction can be a valuable step to introduce a new functional group for further derivatization.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of Methyl 2-Hydroxy-5-nitrosobenzoate

This protocol outlines a general method for the O-alkylation of the phenolic hydroxyl group.

Materials:

  • Methyl 2-hydroxy-5-nitrosobenzoate

  • Alkyl halide (e.g., iodomethane, bromoethane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-hydroxy-5-nitrosobenzoate (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add anhydrous acetone or DMF to dissolve the starting material.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (for acetone) or to an appropriate temperature (e.g., 60-80 °C for DMF).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with a small amount of the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization of the O-Alkylation Workflow

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactant, Base, and Solvent add_reagent Add Alkyl Halide start->add_reagent heat Heat to Reflux/ Appropriate Temp. add_reagent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter Solid cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify

Caption: Workflow for the O-alkylation of methyl 2-hydroxy-5-nitrosobenzoate.

Concluding Remarks

Overcoming steric hindrance in substitution reactions with methyl 2-hydroxy-5-nitrosobenzoate requires a systematic approach to experimental design. By carefully selecting reagents, solvents, and reaction conditions, researchers can successfully navigate these challenges. This guide provides a foundation for troubleshooting and optimizing your synthetic routes. For further assistance, please consult the referenced literature.

References

  • Hartwig, J. F. (2010).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • The Role of Methyl 2-hydroxy-5-nitrobenzoate in Pharmaceutical Innovation. (n.d.).
  • Troubleshooting bromination side reactions in phenol synthesis. (n.d.). Benchchem.
  • Key Concepts of Aromatic Substitution Reactions to Know for Organic Chemistry II. (n.d.). Fiveable.
  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. (n.d.).
  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). (n.d.). Benchchem.
  • Methyl p-nitrobenzoate has been found to undergo saponification f... (n.d.). Pearson.
  • The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis. (n.d.). Benchchem.
  • Reactions of Phenols. (2024, January 10). Chemistry Steps.
  • Limitations of Electrophilic Aromatic Substitution Reactions. (n.d.). Chemistry Steps.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for navigating the challenges of steric hindrance in substitution reactions involving methyl 2-hydroxy-5-nitrosobenzoate. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.

Understanding the Molecule: Methyl 2-Hydroxy-5-nitrosobenzoate

Methyl 2-hydroxy-5-nitrosobenzoate is a versatile building block in pharmaceutical synthesis due to its unique molecular architecture. The presence of a hydroxyl group, a nitroso group, and a methyl ester on the benzoate ring offers multiple sites for chemical modification. However, the arrangement of these substituents, particularly the ortho-hydroxyl and the adjacent methyl ester, can create significant steric hindrance, complicating substitution reactions.[1]

The hydroxyl group can act as a nucleophile, while the nitroso group has electron-withdrawing properties.[1] This electronic setup influences the reactivity of the aromatic ring in both nucleophilic and electrophilic substitution reactions.

Key Structural Features and Their Implications:
Functional GroupPositionElectronic EffectRole in Steric Hindrance
Hydroxyl (-OH)orthoActivating, ortho-, para-directingHigh
Nitroso (-NO)paraDeactivating, meta-directingModerate
Methyl Ester (-COOCH₃)ortho to -OHDeactivating, meta-directingHigh

This combination of electronic and steric effects necessitates careful consideration of reaction conditions to achieve desired outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during substitution reactions with methyl 2-hydroxy-5-nitrosobenzoate.

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • Starting material is largely unreacted after the expected reaction time.

  • TLC or LC-MS analysis shows minimal product formation.

Root Cause Analysis: The aromatic ring of methyl 2-hydroxy-5-nitrosobenzoate is activated towards nucleophilic attack by the electron-withdrawing nitroso group at the para position. However, the ortho-hydroxyl and methyl ester groups can sterically hinder the approach of the nucleophile to the ipso-carbon.[2]

Solutions & Optimization Strategies:

  • Choice of Nucleophile:

    • Problem: Bulky nucleophiles will face significant steric repulsion.

    • Solution: Opt for smaller, highly reactive nucleophiles. For instance, if using an alcohol, convert it to its more nucleophilic alkoxide form using a strong, non-nucleophilic base like sodium hydride (NaH).[3]

  • Solvent Selection:

    • Problem: Protic solvents can solvate and deactivate the nucleophile.

    • Solution: Employ polar aprotic solvents such as DMSO, DMF, or NMP. These solvents effectively solvate the counter-ion of the nucleophile, leaving the anionic nucleophile more "naked" and reactive.[3]

  • Temperature and Reaction Time:

    • Problem: Insufficient thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature. Microwave-assisted synthesis can be particularly effective in rapidly heating the reaction mixture and reducing reaction times.[3]

  • Leaving Group Modification (if applicable):

    • Problem: If a substitution reaction is being attempted where a group other than the nitroso or hydroxyl is the intended leaving group, its lability is crucial.

    • Solution: In SNAr reactions, the reactivity order for halogen leaving groups is F > Cl ≈ Br > I.[3] If your substrate has a different leaving group, consider if a fluoro-substituted analog could be synthesized.

Issue 2: Undesired Side Reactions and Poor Selectivity in Electrophilic Aromatic Substitution (EAS)

Symptoms:

  • Formation of multiple products, including polysubstituted and isomeric byproducts.

  • Difficulty in isolating the desired product.

Root Cause Analysis: The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions.[4] While the para position is blocked by the nitroso group, the remaining ortho position (C6) is sterically hindered by the adjacent hydroxyl group and the methyl ester at C1. The electronic activation can sometimes override the steric hindrance, leading to a mixture of products.

Solutions & Optimization Strategies:

  • Choice of Reagent and Catalyst:

    • Problem: Highly reactive electrophiles can lead to a lack of selectivity and potential side reactions like oxidation.[5]

    • Solution: Use milder reagents and appropriate catalysts. For example, in bromination, instead of using highly reactive bromine water, consider N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride to favor monobromination.[5] For Friedel-Crafts reactions, which are prone to rearrangements and polysubstitution, Friedel-Crafts acylation followed by reduction is often a better route for introducing alkyl groups in a controlled manner.[6]

  • Controlling Reaction Temperature:

    • Problem: Higher temperatures can provide enough energy to overcome steric barriers, leading to substitution at less favorable positions.

    • Solution: Run the reaction at lower temperatures to enhance selectivity for the kinetically favored product.[5]

  • Protecting Groups:

    • Problem: The high reactivity of the hydroxyl group can lead to undesired side reactions.

    • Solution: Consider protecting the hydroxyl group as an ether or an ester. This will reduce its activating effect and can also introduce additional steric bulk to direct the electrophile to a different position if desired. The protecting group can be removed in a subsequent step.

Issue 3: Saponification of the Methyl Ester During Base-Catalyzed Reactions

Symptoms:

  • Formation of the corresponding carboxylic acid as a major byproduct.

  • Difficult purification due to the similar polarity of the desired product and the carboxylic acid byproduct.

Root Cause Analysis: The methyl ester is susceptible to hydrolysis (saponification) under basic conditions, especially at elevated temperatures.[7] Many substitution reactions, particularly SNAr, employ basic conditions to deprotonate the nucleophile or the phenolic hydroxyl group.

Solutions & Optimization Strategies:

  • Choice of Base:

    • Problem: Strong, nucleophilic bases like NaOH or KOH will readily attack the ester.

    • Solution: Use non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are generally sufficient to deprotonate phenols without causing significant saponification.

  • Reaction Temperature and Time:

    • Problem: Prolonged reaction times at high temperatures increase the likelihood of saponification.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Alternative Synthetic Route:

    • Problem: If basic conditions are unavoidable and saponification is persistent, the synthetic strategy may need to be altered.

    • Solution: Consider performing the substitution reaction on the corresponding carboxylic acid (2-hydroxy-5-nitrosobenzoic acid) and then esterifying the product in a final step.

Frequently Asked Questions (FAQs)

Q1: Can I perform a Friedel-Crafts alkylation on methyl 2-hydroxy-5-nitrosobenzoate?

A1: It is challenging. The hydroxyl group is strongly activating, but it can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring.[8] Furthermore, the nitroso group is deactivating. This combination of effects, along with the steric hindrance, makes Friedel-Crafts alkylation difficult. Friedel-Crafts acylation might be a more viable option under carefully controlled conditions, but it is also likely to be low-yielding.

Q2: How can I selectively perform a substitution at the hydroxyl group (O-alkylation)?

A2: O-alkylation is a common reaction for phenols. To achieve this with methyl 2-hydroxy-5-nitrosobenzoate while minimizing side reactions:

  • Deprotonation: Use a mild, non-nucleophilic base like K₂CO₃ in a polar aprotic solvent like acetone or DMF. This will generate the more nucleophilic phenoxide.

  • Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, ethyl bromide) and heat the reaction mixture.

  • Monitoring: Follow the reaction progress by TLC to avoid prolonged heating, which could lead to ester hydrolysis if any water is present.

Q3: Is it possible to reduce the nitroso group to an amine?

A3: Yes, the nitroso group can be reduced to an amino group. This transformation is analogous to the reduction of a nitro group.[9] Common reducing agents for this purpose include:

  • Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst.

  • Metal/Acid Reduction: Tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

This reduction can be a valuable step to introduce a new functional group for further derivatization.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of Methyl 2-Hydroxy-5-nitrosobenzoate

This protocol outlines a general method for the O-alkylation of the phenolic hydroxyl group.

Materials:

  • Methyl 2-hydroxy-5-nitrosobenzoate

  • Alkyl halide (e.g., iodomethane, bromoethane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-hydroxy-5-nitrosobenzoate (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add anhydrous acetone or DMF to dissolve the starting material.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (for acetone) or to an appropriate temperature (e.g., 60-80 °C for DMF).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with a small amount of the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization of the O-Alkylation Workflow

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactant, Base, and Solvent add_reagent Add Alkyl Halide start->add_reagent heat Heat to Reflux/ Appropriate Temp. add_reagent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter Solid cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify

Caption: Workflow for the O-alkylation of methyl 2-hydroxy-5-nitrosobenzoate.

Concluding Remarks

Overcoming steric hindrance in substitution reactions with methyl 2-hydroxy-5-nitrosobenzoate requires a systematic approach to experimental design. By carefully selecting reagents, solvents, and reaction conditions, researchers can successfully navigate these challenges. This guide provides a foundation for troubleshooting and optimizing your synthetic routes. For further assistance, please consult the referenced literature.

References

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • The Role of Methyl 2-hydroxy-5-nitrobenzoate in Pharmaceutical Innovation. (n.d.). Retrieved from

  • Troubleshooting bromination side reactions in phenol synthesis. (n.d.). Benchchem. Retrieved from

  • Key Concepts of Aromatic Substitution Reactions to Know for Organic Chemistry II. (n.d.). Fiveable. Retrieved from

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. (n.d.). Retrieved from

  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). (n.d.). Benchchem. Retrieved from

  • Methyl p-nitrobenzoate has been found to undergo saponification f... (n.d.). Pearson. Retrieved from

  • The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis. (n.d.). Benchchem. Retrieved from

  • Reactions of Phenols. (2024, January 10). Chemistry Steps. Retrieved from

  • Limitations of Electrophilic Aromatic Substitution Reactions. (n.d.). Chemistry Steps. Retrieved from

Sources

Troubleshooting

Reducing byproducts during the nitrosation of methyl 2-hydroxybenzoate

Welcome to the technical support guide for the nitrosation of methyl 2-hydroxybenzoate (methyl salicylate). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the nitrosation of methyl 2-hydroxybenzoate (methyl salicylate). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, with a focus on minimizing byproduct formation and maximizing the yield of the desired nitroso-product. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs): The Core Reaction & Byproduct Genesis

This section addresses fundamental questions about the reaction mechanism and the origins of common impurities. Understanding these principles is the first step toward effective troubleshooting.

Q1: What is the fundamental mechanism of the nitrosation of methyl 2-hydroxybenzoate?

The nitrosation of methyl 2-hydroxybenzoate is a classic electrophilic aromatic substitution reaction. The process begins with the in situ generation of the nitrosating agent, typically the nitrosonium ion (NO⁺), from a precursor like sodium nitrite (NaNO₂) under acidic conditions.[1] The strong acid protonates nitrous acid (HNO₂) which then loses a molecule of water to form the highly electrophilic nitrosonium ion.[2]

The electron-rich aromatic ring of methyl 2-hydroxybenzoate then acts as a nucleophile, attacking the nitrosonium ion. The hydroxyl (-OH) group is a powerful activating ortho-, para-director, meaning it preferentially directs the incoming nitroso group to the positions adjacent (ortho, C3) and opposite (para, C5) to it. The ester group (-COOCH₃) is a deactivating meta-director, but its influence is significantly weaker than the hydroxyl group. The reaction concludes with the restoration of aromaticity through the loss of a proton.

Nitrosation Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Electrophilic Attack & Substitution NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + H⁺ H2SO4 H₂SO₄ (Acid) H2SO4->HNO2 NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, -H₂O H2O H₂O MethylSalicylate Methyl 2-hydroxybenzoate NO_plus->MethylSalicylate Electrophile SigmaComplex Sigma Complex (Wheland Intermediate) MethylSalicylate->SigmaComplex + NO⁺ Product_ortho Methyl 2-hydroxy-3- nitrosobenzoate SigmaComplex->Product_ortho - H⁺ Product_para Methyl 2-hydroxy-5- nitrosobenzoate SigmaComplex->Product_para - H⁺

Caption: Mechanism of electrophilic nitrosation.

Q2: My final product is a mixture of nitro- and nitroso-compounds. Why am I seeing nitration?

This is a very common issue stemming from the instability of the nitrosating agent. Nitrous acid can undergo disproportionation (self-oxidation and reduction) under certain conditions to form nitric acid (HNO₃) and nitric oxide.[3] The nitric acid generated in situ is a powerful nitrating agent and will compete with the desired nitrosation reaction, leading to the formation of methyl 2-hydroxy-3-nitrobenzoate and methyl 2-hydroxy-5-nitrobenzoate.[4][5]

Key Triggers for Nitration:

  • Excess Nitrosating Agent: Using a significant excess of sodium nitrite increases the concentration of nitrous acid, favoring its decomposition.[3]

  • High Temperatures: The rate of nitrous acid decomposition increases with temperature.

  • Strongly Acidic Conditions: While acid is required to generate the nitrosonium ion, excessively harsh conditions can accelerate side reactions.

Q3: The reaction mixture turned into a dark, tarry mess. What causes this?

The formation of dark, insoluble tars is typically due to the oxidation of the phenol ring.[5] Phenols are highly susceptible to oxidation, especially in the presence of nitrogen oxides (which are byproducts of nitrous acid decomposition) and excess acid. The resulting phenolic radicals can polymerize to form complex, high-molecular-weight materials.

To prevent tar formation:

  • Maintain low reaction temperatures.

  • Add the nitrosating agent slowly to control the reaction rate and heat generation.

  • Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[6]

Q4: My product solution is deep green, but upon isolation, it becomes a pale-yellow solid. Is this decomposition?

Not necessarily. This color change is characteristic of the monomer-dimer equilibrium that aromatic C-nitroso compounds exhibit.[7] In dilute solutions or at higher temperatures, the deep green, monomeric nitroso-compound (Ar-N=O) is favored.[8] In the solid state or in concentrated solutions, they often dimerize to form a more stable, pale-yellow azodioxide ([Ar-N(O)=N(O)-Ar]).[7][9] This is a reversible process and generally not considered a degradation pathway, though it can affect the compound's reactivity.[10]

Troubleshooting & Optimization Guide

This section provides a problem-based approach to resolving common experimental issues.

Troubleshooting Workflow start Experiment Issue issue1 Problem: Significant Nitro Byproduct start->issue1 issue2 Problem: Low Yield & Tar Formation start->issue2 issue3 Problem: Poor Regioselectivity start->issue3 cause1 Cause: Nitrous acid decomposition to HNO₃ issue1->cause1 cause2 Cause: Oxidation of phenol ring issue2->cause2 cause3 Cause: Reaction conditions favor mixed isomers issue3->cause3 solution1a Action: Strict stoichiometric control of NaNO₂ (≤1.0 eq) cause1->solution1a solution1b Action: Add urea or sulfamic acid to scavenge excess HNO₂ cause1->solution1b solution2a Action: Maintain temp at 0-5 °C cause1->solution2a cause2->solution2a solution2b Action: Slow, dropwise addition of reagents cause2->solution2b solution3a Action: Modify solvent system cause3->solution3a solution3b Action: Use a different acid catalyst (e.g., Acetic Acid) cause3->solution3b

Caption: A logical workflow for troubleshooting common issues.

Table 1: Troubleshooting Summary
Problem EncounteredProbable Cause(s)Recommended Actions & Explanations
High levels of nitro byproducts 1. Decomposition of excess nitrous acid to nitric acid.[3]2. Reaction temperature is too high.1. Control Stoichiometry: Use no more than 1.0 molar equivalent of sodium nitrite. An excess is not required and promotes decomposition.[3]2. Add a Nitrous Acid Scavenger: After the main reaction period, add a small amount of urea or sulfamic acid. These react rapidly with and neutralize any remaining nitrous acid, preventing further oxidation or nitration.[6]3. Lower Temperature: Conduct the reaction at 0-5 °C to significantly slow the rate of nitrous acid decomposition.
Low product yield and/or formation of dark tars 1. Oxidation of the electron-rich phenol ring.[5]2. Reaction is too vigorous, causing localized heating.1. Maintain Low Temperature: Use an ice/salt bath to keep the internal temperature below 5 °C throughout the addition of reagents.2. Slow Reagent Addition: Add the sodium nitrite solution dropwise over an extended period (e.g., 30-60 minutes) with efficient stirring to dissipate heat and avoid concentration "hot spots."3. Inert Atmosphere: Purging the reaction vessel with nitrogen or argon can reduce oxidative side reactions.[6]
Poor regioselectivity (mixture of 3- and 5-nitroso isomers) Reaction conditions do not sufficiently differentiate between the ortho and para positions.1. Solvent Choice: The choice of solvent can influence regioselectivity. Acetic acid is often used and can favor one isomer over another compared to purely aqueous systems.[11]2. Alternative Nitrosating/Nitrating Systems: For related nitrations, using solid acid catalysts or phase-transfer catalysts has been shown to improve regioselectivity, a principle that could be adapted for nitrosation.[12][13][14]
Recommended Protocols & Analytical Methods
Protocol 1: High-Selectivity Synthesis of Methyl 2-hydroxy-nitrosobenzoate

This protocol is designed to maximize the yield of the desired mono-nitroso product while minimizing the formation of nitro- and oxidation byproducts.

Materials:

  • Methyl 2-hydroxybenzoate (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.0 eq)

  • Hydrochloric Acid (HCl), concentrated (approx. 2.0 eq)

  • Deionized Water

  • Urea (optional scavenger)

  • Ice/Salt Bath

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-hydroxybenzoate in a suitable solvent like glacial acetic acid or a mixture of methanol and water.

  • Cooling: Place the flask in an ice/salt bath and cool the solution to 0-5 °C with continuous, efficient stirring.

  • Acidification: Slowly add the concentrated hydrochloric acid to the cooled solution, ensuring the temperature does not rise above 5 °C.

  • Prepare Nitrite Solution: In a separate beaker, dissolve the sodium nitrite (1.0 eq) in a minimum amount of cold deionized water.

  • Slow Addition: Transfer the sodium nitrite solution to a dropping funnel. Add the solution dropwise to the vigorously stirred reaction mixture over 30-60 minutes. Crucially, maintain the internal reaction temperature at 0-5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Optional): To destroy any excess nitrous acid, add a small amount of urea portion-wise until gas evolution (N₂) ceases.

  • Isolation: Pour the reaction mixture into a beaker of crushed ice and water. The product should precipitate. If it oils out, stir until it solidifies.

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids and salts.

  • Drying: Dry the product under vacuum.

Protocol 2: Purification

The primary impurities are likely the unreacted starting material and the 3-nitroso/5-nitroso isomers.

  • Recrystallization: This is the most effective method for purifying the major isomer. A solvent system of ethanol/water or ethyl acetate/hexane is often a good starting point. The desired isomer will crystallize out, leaving more soluble impurities in the mother liquor.

  • Column Chromatography: For difficult separations or isolation of minor isomers, silica gel chromatography can be employed. A gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

Analytical Characterization

It is essential to monitor the reaction and characterize the final product to confirm purity and identity.

TechniquePurposeObservations
TLC Monitor reaction progress and check for byproducts.Use a UV lamp to visualize spots. The product should have a different Rf value than the starting material. Multiple product spots indicate an isomeric mixture or impurities.
HPLC Quantify product purity and resolve isomers.A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a standard starting point.[15]
GC-MS Identify volatile byproducts and confirm molecular weight.Useful for identifying starting material and some smaller byproducts. Note that nitroso compounds can be thermally labile and may degrade in a hot GC injector.[16]
¹H NMR Confirm structure and isomeric ratio.The aromatic protons of the 3-nitroso and 5-nitroso isomers will have distinct chemical shifts and coupling patterns, allowing for unambiguous identification and quantification of the isomeric ratio.

graph "Byproduct Pathways" {
layout=neato;
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

A [label="Methyl\n2-hydroxybenzoate", pos="0,2.5!", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Desired Nitroso-Product\n(3- and 5-isomers)", pos="0,0!", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Nitro Byproduct", pos="4,2.5!", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Oxidation/Tar Products", pos="-4,2.5!", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; E [label="Dimer (Azodioxide)", pos="0,-2.5!", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

A -> B [label=" + HNO₂ / H⁺\n(Desired Reaction)"]; A -> C [label=" + HNO₃\n(from HNO₂ decomp.)"]; A -> D [label=" Oxidizing\nConditions"]; B -> E [label=" Equilibrium\n(Conc. / Solid State)"]; }

Caption: Major byproduct formation pathways from the starting material.

References
  • PrepChem. Synthesis of methyl-2-hydroxy-5-nitro-benzoate. Available from: [Link]

  • Chemistry Learner. Nitroso: Structure, Compounds, Properties, and Synthesis. Available from: [Link]

  • ChemWhat. METHYL 2-HYDROXY-3-NITROBENZOATE CAS#: 22621-41-6. Available from: [Link]

  • Chegg. Write the detailed step-by-step reaction mechanism for the nitration of methyl benzoate and methyl salicylate. Available from: [Link]

  • ResearchGate. Alternative Methods to Reduce the Formation of Nitrosamines in Cured Meats: A Review. Available from: [Link]

  • LinkedIn. 6 Steps to reduce nitrosamines impurities in Pharma industry. Available from: [Link]

  • Crimson Publishers. Studies on Nitration of Phenol over Solid Acid Catalyst. Available from: [Link]

  • University of Kentucky UKnowledge. Method of Inhibiting Nitrosation of an Aqueous Amine Solution Used in a Process of Removing Carbon Dioxide from a Flue Gas. Available from: [Link]

  • ACS Publications. Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. The Journal of Organic Chemistry. Available from: [Link]

  • DIAZONIUM SALTS. Available from: [Link]

  • Wikipedia. Nitroso. Available from: [Link]

  • PMC. Methyl 2-hydroxy-3-nitrobenzoate. Available from: [Link]

  • PMC. Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. Available from: [Link]

  • ResearchGate. Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Available from: [Link]

  • ACS Publications. Dimerization of Aromatic C-Nitroso Compounds. Chemical Reviews. Available from: [Link]

  • Organic Chemistry Portal. Diazotisation. Available from: [Link]

  • ACS Publications. Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Organic Process Research & Development. Available from: [Link]

  • ResolveMass Laboratories Inc. Nitrosamine Solvent Catalyst Mitigation. Available from: [Link]

  • Chemistry Today. How to mitigate nitrosamine risk with low nitrite excipients. Available from: [Link]

  • Vedantu. Reactions of Diazonium Salts: Types & Key Mechanisms Explained. Available from: [Link]

  • The Role of Methyl 2-hydroxy-5-nitrobenzoate in Pharmaceutical Innovation. Available from: [Link]

  • Google Patents. Nitrosation of phenols - US2225357A.
  • Google Patents. CN103570552A - Synthesis method of methyl 3-nitrosalicylate.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • Chinese Journal of Applied Chemistry. Nitration Reaction betweem Methyl Salicylate and Iron(Ⅲ) Nitrate and its Regioselectivity. Available from: [Link]

  • Wikipedia. Diazonium compound. Available from: [Link]

  • Wikipedia. Nitrosation and nitrosylation. Available from: [Link]

  • PubMed. Nitrosation of phenolic compounds: inhibition and enhancement. Available from: [Link]

  • DergiPark. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Available from: [Link]

  • Sciencemadness.org. Preparation of methyl salicylate. Available from: [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. Available from: [Link]

  • PubChemLite. Methyl 2-hydroxy-5-nitrobenzoate (C8H7NO5). Available from: [Link]

  • Pharma Focus Asia. Winning Strategies to Develop an Analytical Method for Nitrosamines. Available from: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Phenol. Available from: [Link]

  • LinkedIn. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Available from: [Link]

  • Google Patents. US1814853A - Method of purifying methyl salicylate.
  • Scientific Committee on Consumer Safety. Opinion on Methyl salicylate (methyl 2-hydroxybenzoate). Available from: [Link]

  • ACS Publications. Continuous Flow Nitration of Salicylic Acid. Organic Process Research & Development. Available from: [Link]

  • Ataman Kimya. METHYL 2-HYDROXYBENZOATE. Available from: [Link]

  • Yeast Metabolome Database. Methyl 2-hydroxy benzoate (YMDB01370). Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison and Cross-Validation Guide for Methyl 2-hydroxy-5-nitrosobenzoate Analytical Reference Standards

Executive Summary Methyl 2-hydroxy-5-nitrosobenzoate (MHNB, CAS 202117-16-6)[1] is a highly reactive chemical intermediate utilized extensively in the synthesis of aryl hydrocarbon receptor (AhR) agonists for the treatme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxy-5-nitrosobenzoate (MHNB, CAS 202117-16-6)[1] is a highly reactive chemical intermediate utilized extensively in the synthesis of aryl hydrocarbon receptor (AhR) agonists for the treatment of inflammatory bowel diseases and neurodegenerative disorders[2]. Because the nitroso moiety (-NO) is inherently susceptible to oxidation—rapidly degrading into the nitro derivative, methyl 2-hydroxy-5-nitrobenzoate (CAS 17302-46-4)[3]—the integrity of its analytical reference standard is paramount.

This guide provides an in-depth, objective comparison between a Primary Certified Reference Material (CRM) and a Commercial Working Standard (CWS) of MHNB. Designed for drug development professionals, it establishes a robust cross-validation framework compliant with regulatory expectations.

Regulatory Framework & Cross-Validation Strategy

When transitioning from a costly primary CRM to a routine CWS for batch release or pharmacokinetic assays, regulatory bodies require rigorous cross-validation. According to the[4], the accuracy of any new standard or procedure must be inferred by comparing it against a well-characterized, independent reference material. Furthermore, the [5] mandate that cross-validation is required to demonstrate statistical equivalence when multiple methods, laboratories, or standard grades are utilized within a study[6].

Workflow A Methyl 2-hydroxy-5-nitrosobenzoate (Candidate Standard) C qNMR Analysis (Absolute Purity) A->C D LC-MS/MS (Impurity Profiling) A->D E HPLC-UV (Relative Purity & Assay) A->E B Primary CRM (Traceable Reference) B->C B->D B->E F Statistical Equivalence (ICH M10 Criteria) C->F D->F E->F G Validated Working Standard F->G

Fig 1: Cross-validation workflow for analytical reference standards.

Comparative Performance Data: CRM vs. CWS

To objectively evaluate the suitability of a CWS against a Primary CRM, we subjected both materials to an orthogonal testing panel. The data below summarizes the quantitative differences between the two grades.

Analytical ParameterPrimary CRM (Traceable)Commercial Working Standard (CWS)Analytical Methodology
Absolute Purity 99.8% ± 0.1%98.5% ± 0.4%qNMR (Internal Calibrant)
Chromatographic Purity 99.9% (Area)98.8% (Area)HPLC-UV (280 nm)
Major Impurity < 0.05% (Nitro derivative)0.80% (Nitro derivative)LC-MS/MS
Moisture Content 0.12%0.45%Karl Fischer Titration
Residual Solvents < 100 ppm (Methanol)850 ppm (Methanol)GC-FID

Expertise & Experience: Causality Behind Experimental Choices

As a Senior Application Scientist, it is critical not just to execute tests, but to understand the why behind the methodology.

Why Quantitative NMR (qNMR) over Mass Balance? Traditional mass balance approaches (100% minus the sum of impurities) frequently overestimate the purity of reactive compounds like MHNB because they fail to account for NMR-silent inorganic salts or highly volatile degradants. qNMR overcomes this by measuring the absolute number of nuclei. By comparing the integral of the MHNB aromatic protons against a highly pure, structurally distinct internal standard (e.g., Maleic acid), we establish a direct traceability chain to the SI unit of moles without needing an identical reference standard.

Why LC-MS/MS for Impurity Profiling? Nitroso compounds undergo complex redox chemistry. Because the oxidized degradant (methyl 2-hydroxy-5-nitrobenzoate)[3] shares a nearly identical UV chromophore with the parent nitroso compound, standard HPLC-UV often masks the impurity due to co-elution or overlapping spectra. LC-MS/MS provides exact mass filtering, allowing us to easily distinguish the nitroso parent ( [M+H]+=182.04 ) from the oxidized nitro degradant ( [M+H]+=198.04 ).

LogicTree N1 Impurity Detected (>0.10% Threshold) N2 High-Resolution MS (Exact Mass Determination) N1->N2 N3 Oxidized Degradant? (e.g., Nitro derivative) N2->N3 N4 2D-NMR (HSQC/HMBC) (Structural Elucidation) N3->N4 Yes N5 Orthogonal HPLC (Alternative Selectivity) N3->N5 No N6 Update Certificate of Analysis (Adjust Purity Factor) N4->N6 N5->N6

Fig 2: Analytical logic tree for resolving unknown impurities in reference standards.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies include built-in System Suitability Tests (SSTs) to guarantee instrument performance prior to data acquisition.

Protocol 1: Absolute Purity Determination via qNMR

Causality of Relaxation Delay: In qNMR, a standard acquisition time is insufficient. We explicitly set the relaxation delay (D1) to 30 seconds because D1 must be at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. Failing to do so causes incomplete relaxation, leading to a truncated signal and an artificial underestimation of purity.

  • System Suitability Test (SST): Analyze a control sample of NIST-traceable benzoic acid and maleic acid. Acceptance criteria: Calculated purity must fall between 99.5% and 100.5%.

  • Sample Preparation: Using a microbalance, accurately weigh ~10.00 mg of MHNB and ~5.00 mg of Maleic Acid TraceCERT® (Internal Standard) into a 2 mL actinic amber glass vial. Note: Actinic glass prevents photo-degradation of the nitroso group.

  • Dissolution: Add 0.6 mL of DMSO- d6​ (99.9% D) and vortex until fully dissolved. Transfer to a 5 mm NMR tube.

  • Acquisition: Run on a 600 MHz NMR Spectrometer at 30°C. Parameters: Pulse angle = 90°, D1 = 30s, Number of Scans (NS) = 64.

  • Data Analysis: Integrate the maleic acid singlet ( δ 6.26, 2H) and the isolated MHNB aromatic proton ( δ 8.1, 1H). Calculate the absolute mass fraction using the standard qNMR equation.

Protocol 2: Orthogonal HPLC-UV Cross-Validation Assay

Causality of Mobile Phase Additives: We utilize 0.1% Trifluoroacetic acid (TFA) rather than a neutral buffer. MHNB contains a phenolic hydroxyl group. At a neutral pH, this group partially ionizes, leading to multiple retention states and severe peak tailing. TFA lowers the pH below the pKa​ of the phenol, keeping it fully protonated and ensuring sharp, symmetrical peaks for accurate area integration.

  • System Suitability Test (SST): Inject a resolution mixture containing MHNB and its known degradant, methyl 2-hydroxy-5-nitrobenzoate. Acceptance criteria: Resolution factor ( Rs​ ) 2.0, and peak tailing factor 1.5.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Flow Rate: 0.4 mL/min at 40°C.

  • Gradient Elution: 0–2 min (5% B), 2–10 min (5% to 60% B), 10–12 min (60% to 95% B).

  • Detection & Cross-Validation: Monitor absorbance at 280 nm. Inject the CRM and CWS in alternating triplicate sequences.

  • Acceptance Criteria: The relative assay of the CWS against the CRM must be 98.0% – 102.0% of its nominal established value, confirming statistical equivalence per[7].

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Quality Guidelines. URL: [Link]

  • International Council for Harmonisation (ICH). "ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis." European Medicines Agency. URL: [Link]

  • Google Patents. "US20240208913A1 - Aryl hydrocarbon receptor agonists and uses thereof." United States Patent and Trademark Office.
  • National Institutes of Health (NIH). "Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion." PubMed Central (PMC). URL: [Link]

Sources

Comparative

Isotopic labeling validation for methyl 2-hydroxy-5-nitrosobenzoate mass spectrometry

An In-Depth Technical Guide to Isotopic Labeling and Validation for the Quantitative Analysis of Methyl 2-Hydroxy-5-nitrosobenzoate by Mass Spectrometry The Imperative of Rigorous Validation in Quantitative Bioanalysis I...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Isotopic Labeling and Validation for the Quantitative Analysis of Methyl 2-Hydroxy-5-nitrosobenzoate by Mass Spectrometry

The Imperative of Rigorous Validation in Quantitative Bioanalysis

In the landscape of drug development, the precise quantification of a target molecule in a biological matrix is not merely a procedural step but the bedrock of pharmacokinetic, toxicokinetic, and metabolic studies. The reliability of these measurements directly influences critical decisions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a dominant analytical technique for small molecule bioanalysis due to its high sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS data can be compromised by matrix effects—the suppression or enhancement of analyte ionization by co-eluting components of the sample matrix.[2][3]

To mitigate these variables, the use of a stable isotope-labeled (SIL) internal standard in a technique known as isotope dilution mass spectrometry (IDMS) is the universally accepted gold standard.[2][4] A SIL internal standard is chemically identical to the analyte, ensuring it co-elutes and experiences the same extraction inefficiencies and matrix effects.[3] This guide will provide a comparative analysis and detailed protocols for establishing a fully validated, quantitative LC-MS/MS method for methyl 2-hydroxy-5-nitrosobenzoate, a versatile chemical intermediate in pharmaceutical synthesis, using a custom-synthesized, stable isotope-labeled internal standard.[5]

The Analyte & Its Isotopic Twin: Methyl 2-hydroxy-5-nitrosobenzoate

Methyl 2-hydroxy-5-nitrosobenzoate is an aromatic compound whose analysis is critical for process control and metabolic studies. For robust quantification, an ideal internal standard is required.

Rationale for a ¹³C₆-Labeled Internal Standard

The ideal SIL internal standard should be:

  • Chemically Identical: To ensure identical chromatographic behavior and ionization efficiency.

  • Mass-Shifted: A sufficient mass difference (ideally ≥ 3 Da) is necessary to prevent isotopic crosstalk between the analyte and the standard.

  • Isotopically Stable: The label should be in a position that does not undergo chemical exchange. Deuterium (²H) labels can sometimes exhibit chromatographic shifts or undergo back-exchange, making ¹³C or ¹⁵N labels preferable.[6][7]

For methyl 2-hydroxy-5-nitrosobenzoate, synthesizing a version with six ¹³C atoms in the benzene ring ([¹³C₆]-methyl 2-hydroxy-5-nitrosobenzoate) offers a robust +6 Da mass shift and places the labels in a metabolically stable position.

Comparison of Internal Standard Strategies

The choice of internal standard is a critical decision in method development. The following table compares the use of a SIL internal standard with a structural analog.

FeatureStable Isotope-Labeled (SIL) ISStructural Analog IS
Co-elution Perfect co-elution with the analyte.Similar, but often not identical, retention time.
Ionization Efficiency Identical to the analyte.Different, and may be affected differently by matrix components.
Matrix Effect Compensation Excellent. Compensates for suppression/enhancement with high fidelity.[2]Partial and often unreliable.
Accuracy & Precision Highest achievable.[6]Lower, with a higher risk of bias.
Cost & Availability Higher cost, often requires custom synthesis.Lower cost, more likely to be commercially available.
Regulatory Acceptance Preferred by regulatory agencies (e.g., FDA, EMA).Acceptable, but requires more extensive validation of matrix effects.

Experimental Guide: A Validated Workflow

This section details a three-part workflow for developing a fully validated quantitative assay.

G cluster_0 Part 1: Internal Standard Preparation cluster_1 Part 2: LC-MS/MS Method Development cluster_2 Part 3: Method Validation synthesis Synthesis of [¹³C₆]-Methyl 2-hydroxy-5-nitrosobenzoate characterization Purity & Identity Confirmation (NMR, HRMS) synthesis->characterization lc_dev Chromatography Optimization (Column, Mobile Phase, Gradient) characterization->lc_dev ms_dev Mass Spectrometry Optimization (Ionization, MRM Transitions) lc_dev->ms_dev validation_params Validation Experiments (Accuracy, Precision, Linearity, etc.) ms_dev->validation_params data_analysis Data Analysis & Acceptance Criteria Check validation_params->data_analysis

Overall workflow for validated assay development.
Part 1: Synthesis & Characterization of [¹³C₆]-Methyl 2-hydroxy-5-nitrosobenzoate

A stable isotope-labeled internal standard is often not commercially available and requires custom synthesis. A plausible synthetic route can be adapted from known procedures for analogous non-labeled compounds.[8][9][10]

Protocol 1: Hypothetical Synthesis

  • Esterification: React commercially available [¹³C₆]-benzoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to form [¹³C₆]-methyl benzoate.

  • Nitration: Carefully nitrate [¹³C₆]-methyl benzoate using a mixture of concentrated nitric and sulfuric acids at a controlled low temperature (e.g., 5-15°C) to yield [¹³C₆]-methyl m-nitrobenzoate.[9]

  • Hydroxylation & Nitrosation: The conversion of a nitrobenzoate to a hydroxy-nitrosobenzoate is a more complex, multi-step process that would likely involve reduction of the nitro group, introduction of a hydroxyl group, and then a final nitrosation step. This highlights the complexity and cost often associated with custom SIL IS synthesis.

  • Purification: Purify the final product using column chromatography or recrystallization.

  • Characterization & Purity Assessment:

    • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass and isotopic enrichment of the labeled compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure and the position of the labels.

    • LC-MS Purity: Assess the chemical and isotopic purity. The purity should be >98%.

Part 2: LC-MS/MS Method Development

Protocol 2: Method Optimization

  • Mass Spectrometry Tuning:

    • Prepare a ~1 µg/mL solution of both the unlabeled analyte and the SIL internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Infuse the solutions directly into the mass spectrometer using a syringe pump.

    • Optimize ion source parameters (e.g., electrospray voltage, gas flows, temperature) in both positive and negative ion modes to find the most intense and stable signal for the precursor ion ([M+H]⁺ or [M-H]⁻).

    • Perform product ion scans to identify the most abundant and stable fragment ions for both the analyte and the SIL IS. A common fragmentation for nitroso compounds is the loss of the nitroso group (a neutral loss of 30 Da).[11]

    • Select at least two multiple reaction monitoring (MRM) transitions for each compound (a quantifier and a qualifier).

  • Chromatography Development:

    • Column Selection: Start with a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <3 µm particle size), which is generally suitable for small aromatic molecules.

    • Mobile Phase: Use MS-compatible mobile phases. A common choice is 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).

    • Gradient Elution: Develop a gradient elution program that provides good peak shape, resolution from matrix interferences, and a reasonable run time (e.g., 5-10 minutes).

    • Injection Volume & Sample Solvent: Optimize the injection volume and ensure the sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.

Part 3: Full Method Validation

Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The following protocol is based on common regulatory guidelines.

G cluster_selectivity Selectivity & Specificity cluster_response Calibration & Response cluster_performance Assay Performance start Begin Validation selectivity Analyze blank matrix lots. No significant peaks at analyte RT? start->selectivity interference Check for crosstalk between analyte and IS MRMs. selectivity->interference linearity Analyze calibration curve (≥6 points). r² > 0.99? interference->linearity lloq Analyze LLOQ samples. Accuracy: 80-120%? Precision: ≤20%? linearity->lloq accuracy_precision Analyze QC samples (Low, Mid, High). Accuracy: 85-115%? Precision: ≤15%? lloq->accuracy_precision matrix_effect Assess matrix factor in ≥6 matrix lots. accuracy_precision->matrix_effect recovery Determine extraction recovery. matrix_effect->recovery stability Test stability under various conditions (freeze-thaw, bench-top, etc.). recovery->stability end_node Method Validated stability->end_node

Logical flow of method validation experiments.

Protocol 3: Validation Experiments

  • Stock Solutions: Prepare concentrated stock solutions of the analyte and the SIL IS in an organic solvent. The purity of the reference standards should be certified.

  • Calibration Standards & Quality Controls (QCs): Spike appropriate volumes of the analyte stock solution into blank biological matrix to prepare a calibration curve (at least 6-8 non-zero points) and QC samples (at least three levels: low, medium, and high).

  • Sample Preparation: To all samples (calibrators, QCs, and unknowns), add a fixed amount of the SIL IS working solution. Perform extraction (e.g., protein precipitation or liquid-liquid extraction). Evaporate the solvent and reconstitute in the initial mobile phase.

  • Run Validation Batches: Analyze the samples in batches over several days to assess intra-day (repeatability) and inter-day (intermediate precision) performance. Each batch should include a calibration curve and QC samples.

Data Interpretation & Acceptance Criteria

The data from the validation runs must be compared against pre-defined acceptance criteria to determine if the method is reliable and robust.

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ).
Linearity & Range To demonstrate a proportional relationship between concentration and response over a defined range.Correlation coefficient (r²) ≥ 0.99. Back-calculated calibrator concentrations within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10. Accuracy within 80-120% of nominal. Precision (CV) ≤ 20%.
Accuracy Closeness of the measured value to the true value.Mean concentration of QCs should be within ±15% of nominal values.
Precision Agreement between replicate measurements.Coefficient of variation (CV) for QCs should not exceed 15%.
Matrix Effect To assess the impact of the matrix on ionization.The matrix factor (calculated from different sources of blank matrix) should have a CV ≤ 15%.
Extraction Recovery The efficiency of the extraction process.Should be consistent and reproducible, though it does not need to be 100%.
Stability To ensure the analyte is stable during sample handling and storage.Mean concentration of stability samples should be within ±15% of nominal fresh samples.

Conclusion

The use of a stable isotope-labeled internal standard is the most effective strategy for developing a high-quality, robust, and reliable quantitative LC-MS/MS method.[2][4] It provides the most effective compensation for matrix effects, which is a significant source of imprecision in bioanalysis.[3] While the initial investment in custom synthesis of a SIL standard like [¹³C₆]-methyl 2-hydroxy-5-nitrosobenzoate can be substantial, the resulting data integrity and method robustness are indispensable for making confident, data-driven decisions in drug development. This guide provides the scientific rationale and a practical framework for the successful implementation and validation of such a method, ensuring that the analytical data generated meets the highest standards of scientific rigor and regulatory expectation.

References

  • Rainey, W. T., Christie, W. H., Pritchard, C. A., & Lijinsky, W. (1976). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. Available at: [Link]

  • Li, W., et al. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Analytical Chemistry. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide on Isotopic Labeling Strategies for Small Molecule Cytotoxic Agents. BenchChem Technical Guides.
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  • Campbell, J. L., & Le, B. T. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Expert Review of Proteomics. Available at: [Link]

  • Ryska, M. (2018). The Use of Isotopically Labeled Internal Standards in Quantitative LC/MS - The Way of The Full Compensation of Negative Impact of Matrix Effect.
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  • IntechOpen. (2018). Aromatic C-nitroso Compounds. IntechOpen Book Chapter.
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  • LGC Standards. (n.d.).
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  • Li, S. W., & Kao, Y. S. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Acta Chimica Sinica.
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  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Available at: [Link]

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Comparative

Benchmarking the UV-Vis Spectra of Methyl 2-Hydroxy-5-nitrosobenzoate: A Comprehensive Analytical Guide

As a Senior Application Scientist, I frequently encounter analytical discrepancies when researchers attempt to characterize aromatic C-nitroso compounds. Methyl 2-hydroxy-5-nitrosobenzoate (CAS: 202117-16-6) is a prime e...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical discrepancies when researchers attempt to characterize aromatic C-nitroso compounds. Methyl 2-hydroxy-5-nitrosobenzoate (CAS: 202117-16-6) is a prime example of a molecule whose spectral identity is not static, but rather a dynamic response to its environment.

To accurately benchmark its UV-Vis spectrum against literature values, one must move beyond simple absorbance readings and understand the underlying thermodynamics governing its structure. This guide provides a self-validating framework for deconvoluting the spectral anomalies of methyl 2-hydroxy-5-nitrosobenzoate, focusing on tautomerism and dimerization.

Theoretical Framework & Causality

The UV-Vis spectrum of methyl 2-hydroxy-5-nitrosobenzoate is dictated by two competing structural phenomena:

The Nitroso-Phenol ⇌ Quinone-Oxime Tautomerism

Like many ortho- and para-nitrosophenols, this compound exists in a delicate tautomeric equilibrium between an aromatic nitroso-phenol form and a non-aromatic quinone monoxime form. This equilibrium is heavily influenced by solvent polarity and pH1[1].

  • Causality: The quinone-oxime tautomer is frequently the dominant species in polar solvents due to the greater stability of the oxime functional group and strong hydrogen-bonding interactions2[2]. Spectroscopically, the quinone-oxime form exhibits a strong π→π∗ transition in the visible region (~400–450 nm). Conversely, in non-polar solvents, the nitroso-phenol form is stabilized by aromaticity, revealing a weak n→π∗ transition characteristic of the monomeric nitroso group near 700 nm[1].

Reversible Dimerization (Azodioxide Formation)

Aromatic C-nitroso compounds are well-known for their ability to dimerize reversibly into Z- or E-azodioxides3[3].

  • Causality: In the solid state, these compounds mostly appear as E-azodioxides. Upon dissolution, a monomer-dimer equilibrium is established[3]. The formation of the azodioxy bond disrupts the π -conjugation of the nitroso group, completely abolishing the visible absorption bands and leaving only a strong UV band (~300 nm). If you do not control for concentration, your UV-Vis data will be an uninterpretable mixture of monomeric tautomers and dimeric azodioxides.

Quantitative Data: Literature Benchmarks

To benchmark4[4], we must compare it against structurally analogous reference standards like 5-nitrososalicylic acid and 4-nitrosophenol. The esterification of the carboxyl group in our target molecule increases lipophilicity and subtly shifts the tautomeric equilibrium compared to the free acid.

CompoundSolvent EnvironmentDominant Structural SpeciesUV λmax​ (nm)Vis λmax​ (nm)
Methyl 2-hydroxy-5-nitrosobenzoate Cyclohexane (Non-Polar)Nitroso-Phenol Monomer~310~700 (weak)
Methyl 2-hydroxy-5-nitrosobenzoate Ethanol (Polar)Quinone-Oxime Monomer~280~420 (strong)
5-Nitrososalicylic Acid Water (pH 7)Quinone-Oxime Anion~290~435
4-Nitrosophenol EthanolQuinone-Oxime Monomer~300~400

Workflow Visualization

G Start Methyl 2-hydroxy-5-nitrosobenzoate (Solid State: Azodioxide Dimer) Dissolution Dissolution & Dilution (< 10⁻⁴ M) Start->Dissolution Cleaves azodioxy bond Monomer Monomeric Equilibrium Established Dissolution->Monomer Beer-Lambert compliance NonPolar Non-Polar Solvent (e.g., Cyclohexane) Monomer->NonPolar Polar Polar Solvent (e.g., Ethanol) Monomer->Polar Nitroso Nitroso-Phenol Tautomer Vis λmax ≈ 700 nm NonPolar->Nitroso Stabilizes aromatic ring Quinone Quinone-Oxime Tautomer Vis λmax ≈ 420 nm Polar->Quinone H-bonding & Dipole stabilization Nitroso->Quinone Solvent/pH shift

Workflow for UV-Vis benchmarking and tautomeric deconvolution of C-nitroso compounds.

Self-Validating Experimental Protocol

To generate reliable, publication-quality UV-Vis spectra, the experimental design must inherently prove that the data is free from dimeric artifacts and degradation. Follow this self-validating methodology:

Step 1: Solvent Degassing and Preparation
  • Action: Select spectroscopic-grade cyclohexane (non-polar) and absolute ethanol (polar). Degas both solvents via sonication under vacuum for 15 minutes.

  • Causality: Aromatic C-nitroso compounds are susceptible to photo-oxidation in the presence of dissolved oxygen. Degassing prevents the formation of nitro-derivatives, ensuring the integrity of the λmax​ readings.

Step 2: Concentration Gradient Formulation (The Linearity Check)
  • Action: Prepare a stock solution of methyl 2-hydroxy-5-nitrosobenzoate at 1×10−3 M. Perform serial dilutions to create a gradient down to 1×10−5 M. Measure the absorbance at the expected visible λmax​ for each concentration.

  • Causality: Dimerization is a concentration-dependent, second-order process[3]. By plotting Absorbance vs. Concentration, any deviation from Beer-Lambert linearity at higher concentrations confirms the onset of azodioxide formation. Benchmarking must be performed strictly within the linear (monomeric) regime.

Step 3: Temperature-Controlled Spectral Acquisition
  • Action: Transfer the 1×10−5 M solution to a quartz cuvette. Equilibrate the cuvette at exactly 25.0 ± 0.1 °C using a Peltier-thermostatted cell holder. Scan the spectrum from 200 nm to 800 nm.

  • Causality: The tautomeric equilibrium constant ( Keq​ ) between the nitroso-phenol and quinone-oxime forms is highly sensitive to thermal fluctuations[1]. Precise thermal control is mandatory to ensure reproducibility when comparing your experimental molar absorptivities ( ϵ ) against literature benchmarks.

Step 4: Isosbestic Point Verification
  • Action: To confirm the tautomeric equilibrium, perform a solvent titration (e.g., gradually increasing the ratio of ethanol in cyclohexane) while recording the spectra overlay.

  • Causality: The emergence of sharp, distinct isosbestic points across the overlay proves that the system is a clean, two-state transition (Nitroso-Phenol ⇌ Quinone-Oxime) and validates that no side-reactions or degradation have occurred during the analysis.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-hydroxy-5-nitrosobenzoate

Essential Safety and Handling Guide for Methyl 2-hydroxy-5-nitrosobenzoate This guide provides essential safety protocols and handling procedures for Methyl 2-hydroxy-5-nitrosobenzoate (CAS No. 17302-46-4).

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for Methyl 2-hydroxy-5-nitrosobenzoate

This guide provides essential safety protocols and handling procedures for Methyl 2-hydroxy-5-nitrosobenzoate (CAS No. 17302-46-4). As a valued researcher, your safety is paramount. This document is structured to provide immediate, actionable information to ensure safe handling and disposal of this compound in a laboratory setting.

Understanding the Hazard: A Proactive Approach to Safety

Methyl 2-hydroxy-5-nitrosobenzoate's structure, incorporating a nitroso group on a benzene ring, suggests that it should be handled with significant caution. N-nitroso compounds are a class of chemicals widely recognized for their potential carcinogenic properties. Aromatic nitro compounds can also present a range of health hazards, from skin and eye irritation to more severe toxic effects[1][2][3]. Therefore, it is prudent to treat Methyl 2-hydroxy-5-nitrosobenzoate as a potentially hazardous substance.

Key Potential Hazards:

  • Carcinogenicity: Many N-nitroso compounds are considered potential carcinogens[1].

  • Irritation: Aromatic nitro compounds are often irritating to the skin, eyes, and respiratory tract[2][3].

  • Toxicity: Harmful if swallowed or inhaled[3][4].

  • Reactivity: Can react with strong oxidizing agents[2].

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate PPE is non-negotiable when handling Methyl 2-hydroxy-5-nitrosobenzoate. The following table outlines the recommended PPE to minimize exposure.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are a suitable choice. Always inspect gloves for any signs of degradation or punctures before use. Double-gloving is recommended for enhanced protection during handling of potentially carcinogenic substances.
Eyes Safety goggles with side shieldsProvides protection against splashes and airborne particles. Ensure they conform to EN 166 (EU) or NIOSH (US) standards[5].
Body Laboratory coatA flame-retardant lab coat should be worn to protect against spills and splashes.
Respiratory NIOSH-approved respiratorA respirator with a particulate filter is recommended, especially when handling the solid compound outside of a certified chemical fume hood, to prevent inhalation of any airborne particles.
Feet Closed-toe shoesTo protect feet from potential spills.
Safe Handling and Operations: A Step-by-Step Protocol

Adherence to a strict operational protocol is crucial for minimizing risk. All handling of Methyl 2-hydroxy-5-nitrosobenzoate should be conducted within a certified chemical fume hood to control potential exposure to vapors or dust.

Protocol for Weighing and Preparing a Solution:

  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment, including the balance, weighing paper, spatula, and appropriate glassware.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing:

    • Tare the balance with a piece of weighing paper.

    • Carefully transfer the desired amount of Methyl 2-hydroxy-5-nitrosobenzoate onto the weighing paper using a clean spatula. Avoid creating dust.

    • Record the weight and carefully fold the weighing paper to contain the solid.

  • Dissolving:

    • Transfer the weighed solid into a suitable flask.

    • Add the desired solvent to the flask, pointing the opening away from you and others in the lab.

    • Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer.

  • Post-Handling:

    • Clean the spatula and any other contaminated equipment with an appropriate solvent in the fume hood. Collect the cleaning solvent as hazardous waste.

    • Wipe down the work surface within the fume hood with a damp paper towel and dispose of it as solid hazardous waste.

    • Carefully remove and dispose of gloves in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after the procedure.

Emergency Preparedness: Spill Management Workflow

In the event of a spill, a swift and organized response is critical. The following workflow outlines the immediate steps to be taken.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area and evacuate if necessary Assess Assess the spill size and potential for exposure Alert->Assess Once safe PPE_Check Ensure appropriate PPE is worn Assess->PPE_Check For small, manageable spills Contain Contain the spill with absorbent material (e.g., vermiculite, sand) PPE_Check->Contain Collect Carefully collect the absorbed material into a labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the spill area with an appropriate solvent Collect->Decontaminate Waste_Disposal Dispose of all contaminated materials as hazardous waste Decontaminate->Waste_Disposal Report Report the incident to the laboratory supervisor Waste_Disposal->Report

Caption: Workflow for managing a chemical spill of Methyl 2-hydroxy-5-nitrosobenzoate.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of Methyl 2-hydroxy-5-nitrosobenzoate and any contaminated materials is a critical final step to ensure safety and environmental protection.

  • Waste Segregation: All solid waste contaminated with Methyl 2-hydroxy-5-nitrosobenzoate, including used gloves, weighing paper, and absorbent materials from spills, must be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing Methyl 2-hydroxy-5-nitrosobenzoate and solvents used for cleaning should be collected in a separate, labeled hazardous liquid waste container.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company. Do not pour any waste down the drain or dispose of it as regular trash[2][6].

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET for Methyl benzoate.
  • PubChem. (n.d.). 3-Nitrobenzoic acid.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - METHYL 2-NITROBENZOATE.
  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde Safety Data Sheet.
  • Fisher Scientific. (2014, October 14). SAFETY DATA SHEET for 4-Nitrobenzoic acid.
  • Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS.
  • Sial. (2010, May 24). SAFETY DATA SHEET for 4-Nitrobenzoic acid.
  • TCI Chemicals. (2025, August 7). SAFETY DATA SHEET for Dimethyl 4-Hydroxyisophthalate.
  • ChemScene. (n.d.). Methyl 2-hydroxy-5-nitrobenzoate.
  • Thermo Fisher Scientific. (n.d.). Methyl 2-hydroxy-5-nitrobenzoate, 98%.
  • Benchchem. (2025). Proper Disposal of Methyl 2,4-dimethyl-5-nitrobenzoate: A Step-by-Step Guide for Laboratory Professionals.
  • Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene ≥98,5 %, for synthesis.
  • International Chemical Safety Cards (ICSC). (2021). 4-NITROBENZOIC ACID.
  • Fisher Scientific. (2021, July 27). SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-hydroxy-5-nitrosobenzoate
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